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2-chloro-N-(1-methylcyclobutyl)acetamide Documentation Hub

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  • Product: 2-chloro-N-(1-methylcyclobutyl)acetamide
  • CAS: 1211496-15-9

Core Science & Biosynthesis

Foundational

The 1-Methylcyclobutyl Chloroacetamide Scaffold: A Technical Guide to Constrained Covalent Probes

The following technical guide details the chemical architecture, synthesis, and application of the 1-methylcyclobutyl amine chloroacetamide derivative . This document is structured for medicinal chemists and chemical bio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of the 1-methylcyclobutyl amine chloroacetamide derivative . This document is structured for medicinal chemists and chemical biologists focusing on Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD).

Executive Summary

The


-(1-methylcyclobutyl)-2-chloroacetamide  derivative represents a specialized class of "scaffold-constrained" covalent fragments. Unlike flexible alkyl chains, the 1-methylcyclobutyl moiety introduces significant conformational rigidity via the Thorpe-Ingold effect  (gem-dimethyl effect analog) and ring strain (~26 kcal/mol). When coupled with a chloroacetamide "warhead," this scaffold serves two critical functions in drug discovery:
  • Entropic Pre-organization: It reduces the entropic penalty of binding by locking the electrophile vector relative to the protein surface.

  • Metabolic Stability: The tertiary carbon-nitrogen bond (

    
    -tetrasubstituted) resists oxidative 
    
    
    
    -dealkylation by cytochrome P450s, a common liability in secondary amines.

This guide provides the protocols for synthesizing, profiling, and applying this motif in covalent ligand discovery.

Chemical Architecture & Properties[1]

Structural Logic

The molecule consists of a reactive electrophile (chloroacetamide) attached to a sterically demanding, rigid hydrophobic core (1-methylcyclobutyl amine).

ComponentFunctionKey Property
Chloroacetamide Electrophilic Warhead

reactivity toward Cysteine thiols. Moderate reactivity (tunable).
1-Methylcyclobutyl Scaffold/Linker

quaternary center prevents rotation. High lipophilicity.
Amide Linker ConnectorPlanar bond;

isomerism influenced by the bulky tert-alkyl group.
Reactivity Profile

Chloroacetamides are classified as Type II Electrophiles —they are less reactive than acrylamides (Michael acceptors) but highly specific for thiols over hydroxyls or amines.

  • Mechanism: Irreversible alkylation of nucleophilic cysteine residues via

    
     displacement of chloride.
    
  • Steric Influence: The bulky 1-methylcyclobutyl group at the nitrogen creates steric shielding around the amide bond, protecting it from proteolytic cleavage, but does not significantly hinder the trajectory of the incoming thiol toward the

    
    -carbon of the chloroacetyl group.
    

Synthetic Protocols

Retrosynthetic Analysis

Direct alkylation of 1-methylcyclobutyl halides with ammonia is prone to elimination (E2) due to ring strain and steric bulk. The authoritative route utilizes the Curtius Rearrangement to convert 1-methylcyclobutanecarboxylic acid to the amine with retention of the quaternary center.

Step-by-Step Synthesis

Precursor: 1-Methylcyclobutanecarboxylic acid (Commercial or prepared via dialkylation of malonates).

Phase 1: Synthesis of 1-Methylcyclobutylamine Hydrochloride
  • Acyl Azide Formation:

    • Dissolve 1-methylcyclobutanecarboxylic acid (1.0 eq) in anhydrous Toluene.

    • Add Triethylamine (1.1 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

    • Note: Maintain temp <

      
      C to prevent premature rearrangement.[1]
      
  • Curtius Rearrangement & Trapping:

    • Heat the mixture to

      
      C for 2 hours. Evolution of 
      
      
      
      gas indicates isocyanate formation.[2]
    • Add tert-Butanol (excess) and reflux for 12 hours to form the

      
      -Boc protected amine.
      
  • Deprotection:

    • Treat the crude Boc-intermediate with 4M HCl in Dioxane (

      
      C 
      
      
      
      RT, 2 hours).
    • Precipitate with diethyl ether to isolate 1-methylcyclobutylamine hydrochloride as a white solid.

Phase 2: Acylation (Warhead Installation)

This step requires careful pH control to prevent bis-alkylation or hydrolysis of the chloride.

  • Setup: Suspend 1-methylcyclobutylamine HCl (1.0 eq) in anhydrous

    
     (DCM) under Nitrogen at 
    
    
    
    C.
  • Base Addition: Add Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. The solution should become clear.

  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 15 minutes.

    • Critical Control: Keep temperature

      
      C. Exotherms can lead to side reactions.
      
  • Workup:

    • Stir for 1 hour at

      
      C, then warm to RT for 30 mins.
      
    • Wash with 1M HCl (removes unreacted amine), then Sat.

      
      , then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (typically 20-40% EtOAc in Hexanes).

Visualization: Synthetic Workflow & Mechanism[4]

The following diagram illustrates the synthesis pathway and the subsequent protein alkylation mechanism.

G Start 1-Methylcyclobutane Carboxylic Acid Inter1 Isocyanate Intermediate Start->Inter1 DPPA, Et3N (Curtius) Amine 1-Methylcyclobutyl Amine (HCl salt) Inter1->Amine 1. tBuOH 2. HCl/Dioxane Product N-(1-methylcyclobutyl)- 2-chloroacetamide Amine->Product ClCH2COCl DIPEA, DCM, 0°C Adduct Covalent Protein Adduct Product->Adduct SN2 Attack (Irreversible) Protein Protein-Cys-SH Protein->Adduct

Caption: Figure 1. Synthesis of the 1-methylcyclobutyl chloroacetamide probe via Curtius rearrangement, followed by its mechanism of cysteine alkylation.

Experimental Protocols: Reactivity Profiling

Before deploying this molecule in a library, its intrinsic reactivity must be validated to ensure it is not "hyper-reactive" (promiscuous).

GSH Reactivity Assay (Standard Protocol)

This assay determines the half-life (


) of the electrophile in the presence of Glutathione (GSH), mimicking cellular conditions.
  • Stock Solutions:

    • Compound: 10 mM in DMSO.

    • Internal Standard (IS): Indomethacin or Caffeine (1 mM in DMSO).

    • GSH: 10 mM in Phosphate Buffer (pH 7.4).

  • Incubation:

    • Mix Compound (

      
      ) + GSH (
      
      
      
      , 10x excess) + IS in Phosphate Buffer.
    • Incubate at

      
      C.
      
  • Sampling:

    • Aliquots taken at

      
       min.
      
    • Quench with 1% Formic Acid/Acetonitrile.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent mass [M+H]+.

    • Plot

      
       vs. time.
      
    • Target Metric: Ideal covalent probes for FBDD should have a

      
       hours to avoid non-specific toxicity.
      

Applications in Drug Discovery[3][5][6][7][8]

Covalent Fragment Screening

The 1-methylcyclobutyl chloroacetamide is an ideal member of a "Covalent Fragment Library."

  • Method: Mass Spectrometry (Intact Protein LC-MS).

  • Workflow: Incubate protein (

    
    ) with fragment pool (
    
    
    
    ) for 24h. Deconvolute spectra to identify mass shifts (+161.6 Da for this specific derivative).
  • Why this scaffold? If a hit is found, the 1-methylcyclobutyl group suggests a hydrophobic pocket adjacent to the cysteine. The rigid geometry allows for rapid growing of the fragment into the pocket without losing entropic binding energy.

Linker Chemistry for PROTACs

This moiety serves as a rigid linker in Covalent PROTACs . By replacing the chloroacetamide with a non-reactive amide after hit identification, the cyclobutyl amine can serve as a stable exit vector from the E3 ligase or Target Protein, directing the linker chain with defined geometry.

Safety & Handling (Critical)

  • Hazard Class: Alkylating Agent.[3] Potentially mutagenic and skin sensitizing.

  • Engineering Controls: All weighing and synthesis must be performed in a Chemical Fume Hood .

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Neutralization: Spills should be treated with a solution of 10% Sodium Thiosulfate (reacts with the alkyl chloride) before disposal.

References

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

  • Ghosh, A. K., et al. (2019). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Organic Chemistry.

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • Key Organics. (2024). "BIONET Covalent Fragment Library Design and Properties." Key Organics Technical Documents.

Sources

Exploratory

Literature review on N-alkylated chloroacetamide scaffolds

An In-depth Technical Guide to N-Alkylated Chloroacetamide Scaffolds in Drug Discovery Authored by: Gemini, Senior Application Scientist Introduction In the landscape of modern medicinal chemistry, the pursuit of highly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Alkylated Chloroacetamide Scaffolds in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the pursuit of highly specific and effective therapeutic agents has led to a resurgence of interest in covalent inhibitors. Among the various electrophilic "warheads" employed to achieve irreversible target engagement, the N-alkylated chloroacetamide scaffold has emerged as a versatile and powerful tool. These compounds are characterized by a chloroacetamide moiety where the nitrogen atom is substituted with an alkyl group, a feature that allows for extensive chemical modification to fine-tune their biological activity and pharmacokinetic properties.

The chloroacetamide group acts as a mild electrophile, capable of forming a stable covalent bond with nucleophilic amino acid residues on target proteins, most notably cysteine.[1][2] This irreversible mechanism of action can offer significant advantages over non-covalent inhibitors, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable."[3] The N-alkyl substituent plays a crucial role in directing the molecule to its intended target and modulating its overall physicochemical profile.[4][5]

This technical guide provides a comprehensive overview of N-alkylated chloroacetamide scaffolds for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore the nuances of their chemical reactivity and mechanism of action, and highlight their diverse applications in drug discovery, from targeted covalent inhibitors to innovative protein degradation strategies.

Synthesis of N-Alkyl Chloroacetamide Scaffolds

The synthesis of N-alkylated chloroacetamides is typically a straightforward process, most commonly achieved through the acylation of a primary or secondary amine with chloroacetyl chloride or a related activated derivative.[6][7][8] The high reactivity of chloroacetyl chloride makes it an efficient reagent for this transformation.[9] The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic scheme is as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R_NH2 Primary or Secondary Amine (R-NHR') N_Alkyl_ClAc N-Alkylated Chloroacetamide R_NH2->N_Alkyl_ClAc + Cl_AcCl Chloroacetyl Chloride Cl_AcCl->N_Alkyl_ClAc Base Base (e.g., TEA, DBU, NaHCO3) Base->N_Alkyl_ClAc Solvent Solvent (e.g., THF, DCM, H2O) Solvent->N_Alkyl_ClAc

Caption: General synthesis of N-alkylated chloroacetamides.

The choice of base and solvent can be critical for optimizing the reaction yield and purity of the product. Common bases include triethylamine (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and inorganic bases like sodium bicarbonate.[6][10] Solvents can range from aprotic organic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) to aqueous systems.[6][10] Green chemistry approaches have also been developed, utilizing water as a solvent, which can simplify product isolation.[7][11]

Experimental Protocol: General Procedure for the Synthesis of an N-Aryl Chloroacetamide

The following is a representative protocol for the synthesis of an N-aryl chloroacetamide:

  • Dissolve the substituted aniline (1.0 equivalent) in a suitable solvent such as THF in a round-bottom flask.

  • Add a base, for example, DBU (0.2 equivalents), to the solution.[6]

  • Cool the reaction mixture in an ice bath and stir mechanically for 15 minutes.

  • Slowly add chloroacetyl chloride (1.02 equivalents) dropwise, ensuring the temperature does not exceed 5°C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water.

  • Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Mechanism of Action

The therapeutic efficacy of N-alkylated chloroacetamides is intrinsically linked to the electrophilic nature of the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group and the chlorine leaving group. This renders the carbon susceptible to nucleophilic attack by amino acid residues on target proteins.

Covalent Modification of Cysteine

The primary biological target for chloroacetamides is the thiol group of cysteine residues.[2][12] The lone pair of electrons on the sulfur atom acts as a potent nucleophile, attacking the α-carbon and displacing the chloride ion in an SN2 reaction. This results in the formation of a stable thioether bond, leading to the irreversible inactivation of the protein.

G cluster_reaction Covalent Modification of Cysteine Protein-Cys-SH Protein-Cys-SH Protein-Cys-S-CH2-CO-NH-R Covalent Adduct Protein-Cys-SH->Protein-Cys-S-CH2-CO-NH-R + R-NH-CO-CH2-Cl N-Alkylated Chloroacetamide R-NH-CO-CH2-Cl->Protein-Cys-S-CH2-CO-NH-R H+ H+ Protein-Cys-S-CH2-CO-NH-R->H+ + Cl- Cl- H+->Cl- +

Caption: SN2 reaction between a cysteine thiol and a chloroacetamide.

The reactivity of the chloroacetamide warhead can be modulated by introducing substituents at the α-position. For instance, α-chlorofluoroacetamides have been developed as less reactive alternatives, offering potentially improved selectivity.[2][12] While highly reactive, chloroacetamides can be designed to be selective by incorporating a recognition element (the N-alkyl portion) that directs the molecule to the desired protein target, increasing the local concentration and favoring covalent modification of a nearby cysteine.

Applications in Drug Discovery

The unique properties of N-alkylated chloroacetamides have led to their widespread application in various areas of drug discovery and chemical biology.

Targeted Covalent Inhibitors

A primary application of N-alkylated chloroacetamides is in the design of targeted covalent inhibitors (TCIs). By appending the chloroacetamide warhead to a scaffold that has a high affinity for a specific protein, researchers can create highly potent and selective inhibitors. This strategy has been successfully applied to a number of important drug targets.

  • Kinase Inhibitors: Several kinases have been successfully targeted with chloroacetamide-based inhibitors. For example, UPR1376 is a novel irreversible inhibitor of Fibroblast Growth Factor Receptor (FGFR) that has shown potent anti-proliferative activity in FGFR1-amplified lung cancer cell lines.[13][14]

  • Enzyme Inhibitors: The bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis, has been a target for the development of new antibacterial agents. A library of fragment-sized chloroacetamide compounds identified several new E. coli MurA inhibitors.[15]

  • Other Targets: Chloroacetamide fragments have also been used in screening campaigns to identify new covalent inhibitors for challenging targets such as the TEAD·YAP1 protein-protein interaction.[16]

Compound/ScaffoldTargetTherapeutic AreaKey Findings
UPR1376FGFR1Oncology (Lung Cancer)Irreversibly inhibits FGFR1 and shows higher potency than reversible inhibitors in certain cell lines.[13][14]
Chloroacetamide FragmentsMurAInfectious DiseaseIdentified novel inhibitors of E. coli MurA, a key enzyme in bacterial cell wall synthesis.[15]
4-BFCAFusarium spp.Infectious DiseaseDemonstrates concentration-dependent fungicidal action against resistant Fusarium strains.[17]
Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[18] The chloroacetamide moiety can be employed as a reactive handle in PROTAC design. For instance, a chloroacetamide-bearing PROTAC was used to identify DCAF16 as a new E3 ligase for PROTAC technology.[18] Chloroacetamide-based linkers are also commercially available for the synthesis of PROTACs.[19]

G cluster_protac PROTAC Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Simplified workflow of PROTAC-mediated protein degradation.

Chemical Biology Probes

The reactivity of chloroacetamides makes them valuable as chemical probes for activity-based protein profiling (ABPP). These probes can be used to identify and characterize enzyme activities in complex biological systems. For example, chloroacetamide-linked nucleotides have been developed for cross-linking with peptides and proteins to study their interactions.[20]

Structure-Activity Relationship (SAR) Studies

The biological activity of N-alkylated chloroacetamides is highly dependent on the nature of the N-alkyl substituent. SAR studies have revealed that modifications to this part of the molecule can significantly impact lipophilicity, cell permeability, and target engagement.[5][21] For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, compounds with halogenated p-substituted phenyl rings exhibited high lipophilicity, which correlated with their antimicrobial activity.[5] The overall molecular structure, including the steric and electronic properties of the N-substituent, plays a decisive role in the biological activity, often more so than the intrinsic chemical reactivity of the chloroacetamide warhead.[4][22]

Challenges and Future Perspectives

Despite their significant potential, the development of chloroacetamide-based therapeutics is not without its challenges. The inherent reactivity of the chloroacetamide group can lead to off-target effects and potential toxicity.[23][24] Therefore, careful optimization of both the warhead's reactivity and the scaffold's selectivity is crucial.

Future research in this area will likely focus on:

  • Developing more selective chloroacetamide warheads: This could involve fine-tuning the electronic properties of the warhead or exploring novel α-substitutions to modulate reactivity.[12][25]

  • Improving drug delivery and targeting: The use of advanced drug delivery systems could help to minimize off-target effects and increase the therapeutic index of chloroacetamide-based drugs.

  • Expanding the scope of applications: The versatility of the chloroacetamide scaffold suggests that it could be applied to a wider range of therapeutic targets and modalities, including the development of novel covalent reversible inhibitors and molecular glues.

References

  • Singh, R., et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. 2017. [Link]

  • Zhao, Z., et al. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. 2022. [Link]

  • Jablonkai, I., & Hulesch, A. Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. 2003. [Link]

  • Ciulli, A., & Trainor, N. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. 2021. [Link]

  • Zhao, Z., et al. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Semantic Scholar. 2022. [Link]

  • Knezevic, A., et al. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry. 2023. [Link]

  • Su, H., et al. Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy. 2022. [Link]

  • Jablonkai, I. Alkylating reactivity and herbicidal activity of chloroacetamides. ResearchGate. 2003. [Link]

  • Adijanto, J., et al. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. Pharmacological Reviews. 2021. [Link]

  • B. R., et al. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. 2018. [Link]

  • B. R., et al. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. 2018. [Link]

  • ResearchGate. CPO reagents selectively modify N-terminal cysteine residues. [Link]

  • Google Patents.
  • Chemical Journal of Chinese Universities. Quantitative Structure-Activity Relationship Studyof Herbicidal α-Substituted Acetamides. [Link]

  • Zhang, T., et al. Applications of Covalent Chemistry in Targeted Protein Degradation. Frontiers in Cell and Developmental Biology. 2021. [Link]

  • Abdel-Latif, E., et al. Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. UEA Digital Repository. 2020. [Link]

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

  • Cahova, H., et al. Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. 2016. [Link]

  • London, N., et al. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. 2023. [Link]

  • Zhang, Q., et al. Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target. bioRxiv. 2024. [Link]

  • Abdel-Latif, E., et al. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. 2019. [Link]

  • Milosevic, A., et al. Quantitative Structure-Retention Relationship Approach in Assessing the Chloroacetamides' Biological Profile. Chemistry & Biodiversity. 2025. [Link]

  • Glisic, S., et al. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju. 2021. [Link]

  • Abdel-Latif, E., et al. Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N -(4-acetylphenyl)-2-chloroacetamide. ResearchGate. 2020. [Link]

  • Zhang, Y., et al. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. Bioorganic & Medicinal Chemistry Letters. 2017. [Link]

  • Bonanno, L., et al. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Oncology. 2019. [Link]

  • Bum-Erdene, K., et al. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. 2023. [Link]

  • Norman, B. H., et al. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. 2017. [Link]

  • Diaba, F. Chloroacetamides: Versatile intermediates for the synthesis of ni. Longdom Publishing. 2018. [Link]

  • Bonanno, L., et al. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. PubMed. 2019. [Link]

  • Fairhurst, R. A., et al. From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry. 2021. [Link]

  • Taylor & Francis. Chloroacetamide – Knowledge and References. [Link]

  • Machado, G. D. R. M., et al. A chloroacetamide derivative as a potent candidate for fusariosis treatment. Mycoses. 2022. [Link]

  • bioRxiv. Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. [Link]

Sources

Protocols & Analytical Methods

Method

Applications of 2-chloro-N-(1-methylcyclobutyl)acetamide in herbicide research

Abstract This application note details the experimental protocols and mechanistic insights for utilizing 2-chloro-N-(1-methylcyclobutyl)acetamide (referred to herein as Compound MCB-2 ) in herbicide discovery. Belonging...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the experimental protocols and mechanistic insights for utilizing 2-chloro-N-(1-methylcyclobutyl)acetamide (referred to herein as Compound MCB-2 ) in herbicide discovery. Belonging to the chloroacetamide class (HRAC Group 15), this compound serves as a critical structural probe for investigating the steric tolerance of the Very Long Chain Fatty Acid (VLCFA) elongase binding pocket. Unlike commercial standards (e.g., metolachlor, acetochlor) which utilize flexible alkyl chains or aromatic rings, MCB-2 incorporates a rigid, lipophilic cyclobutyl moiety. This guide provides workflows for synthesis validation, in vitro microsomal assays, and pre-emergence greenhouse bioassays.

Chemical Identity & Properties

Before initiating biological assays, researchers must verify the integrity of the probe. Chloroacetamides are electrophilic alkylating agents; proper handling is required to prevent degradation or accidental derivatization.

PropertySpecification
IUPAC Name 2-chloro-N-(1-methylcyclobutyl)acetamide
Molecular Formula C₇H₁₂ClNO
Molecular Weight 161.63 g/mol
Solubility Soluble in DMSO (>50 mM), Acetone, Methanol; Sparingly soluble in water.
Stability Hydrolytically stable at pH 5–7. Labile in basic conditions (pH >9) due to chlorine displacement.
Storage -20°C, desiccated. Avoid repeated freeze-thaw cycles in DMSO solution.

Mechanism of Action: VLCFA Inhibition

Compound MCB-2 acts by inhibiting the elongase complex in the endoplasmic reticulum, specifically targeting Very Long Chain Fatty Acid Synthase (often identified as the KCS or KACE condensing enzyme).

Physiological Impact: Inhibition prevents the elongation of C18 fatty acids into C20, C22, and C24 chains. These VLCFAs are essential precursors for:

  • Cuticular Waxes: Loss results in rapid desiccation.

  • Membrane Lipids: Disruption of cell division and membrane trafficking.

Pathway Visualization

The following diagram illustrates the specific blockade point of MCB-2 within the fatty acid elongation cycle.

VLCFA_Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase Condensation Condensation (KCS Enzyme) MalonylCoA->Condensation C18 C18:0-CoA (Stearoyl-CoA) C18->Condensation KetoAcyl 3-Ketoacyl-CoA Condensation->KetoAcyl Blocked by MCB-2 MCB2 MCB-2 (Inhibitor) MCB2->Condensation VLCFA VLCFA (C20 - C24) KetoAcyl->VLCFA Reduction/ Dehydration Cuticle Cuticle Formation & Cell Division VLCFA->Cuticle

Figure 1: MCB-2 irreversibly binds to the KCS condensing enzyme, halting the elongation of C18 primers into functional VLCFAs.

Protocol A: In Vitro Microsomal Elongase Assay

Purpose: To determine the IC50 of MCB-2 against VLCFA elongase activity without the confounding variables of uptake and translocation found in whole-plant assays.

Reagents:

  • Microsomes: Isolated from Allium porrum (leek) or Zea mays (maize) seedlings (rich in elongase activity).

  • Substrates: [2-14C]Malonyl-CoA (radioactive tracer) and C18:0-CoA (primer).

  • Assay Buffer: 0.1 M HEPES-KOH (pH 7.2), 1 mM ATP, 0.5 mM NADPH.

Step-by-Step Methodology:

  • Microsome Preparation: Homogenize 5-day-old seedlings in extraction buffer. Centrifuge at 10,000 x g (15 min) to remove debris. Centrifuge supernatant at 100,000 x g (60 min) to pellet microsomes. Resuspend in Assay Buffer.

  • Inhibitor Incubation:

    • Prepare MCB-2 serial dilutions in acetone (0.1 nM to 100 µM).

    • Add 1 µL inhibitor to 99 µL microsome suspension (100 µg protein).

    • CRITICAL: Pre-incubate for 15 minutes at 30°C. Chloroacetamides often exhibit time-dependent inhibition (covalent binding).

  • Reaction Initiation: Add [2-14C]Malonyl-CoA (10 µM final) and C18:0-CoA (10 µM final).

  • Elongation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination: Stop reaction by adding 200 µL 15% KOH in methanol. Heat at 80°C for 45 mins to saponify lipids.

  • Extraction & Analysis: Acidify with HCl, extract fatty acids with hexane, and analyze via Radio-TLC or HPLC with radiometric detection.

  • Calculation: Measure the ratio of elongated products (C20–C24) vs. substrate. Plot dose-response curve.

Protocol B: Pre-Emergence Greenhouse Bioassay

Purpose: To evaluate the herbicidal efficacy and crop selectivity of MCB-2 in a soil matrix.

Target Species:

  • Weeds:[1][2][3] Barnyardgrass (Echinochloa crus-galli), Foxtail (Setaria viridis).

  • Crops (for selectivity): Corn (Zea mays), Soybean (Glycine max).

Workflow Diagram

Bioassay_Workflow Step1 1. Soil Prep Sandy Loam (OM < 2%) Step2 2. Seeding Plant seeds 1-2 cm deep Step1->Step2 Step3 3. Treatment (Day 0) Spray MCB-2 (0 - 2000 g ai/ha) Step2->Step3 Step4 4. Incubation 25°C/20°C Day/Night 14h Photoperiod Step3->Step4 Step5 5. Evaluation (Day 14) Score Stunting & Chlorosis Step4->Step5

Figure 2: Standardized workflow for pre-emergence evaluation of chloroacetamide candidates.

Methodology:

  • Formulation: Dissolve MCB-2 in acetone/water (50:50 v/v) with 0.1% Tween-20.

  • Application: Apply using a track sprayer calibrated to deliver 200 L/ha.

    • Dose Range: 0, 62.5, 125, 250, 500, 1000 g ai/ha (grams active ingredient per hectare).

  • Irrigation: Lightly irrigate (5 mm) within 24 hours to activate the herbicide (move it into the germination zone).

  • Scoring (14 Days After Treatment):

    • 0%: No effect.

    • 100%: Complete necrosis/failure to emerge.

    • Note: Look for the "buggy whip" symptom (leaves trapped in the coleoptile), diagnostic of VLCFA inhibition.

Data Interpretation & SAR Analysis

When analyzing MCB-2, compare results against a reference standard (e.g., S-Metolachlor).

Expected Results Table:

CompoundMoietyEst.[1][4][5][6][7][8] pI50 (Microsome)GR50 (Greenhouse)Notes
Metolachlor 2-ethyl-6-methylphenyl7.850 g/haHigh activity; flexible rotation.
Propachlor Isopropyl6.2800 g/haLower lipophilicity; older generation.
MCB-2 1-methylcyclobutyl TBD TBD Tests steric constraint of the pocket.

Analysis Logic:

  • If MCB-2 > Propachlor : The cyclobutyl ring provides superior hydrophobic interaction or metabolic stability compared to the isopropyl group.

  • If MCB-2 < Metolachlor : The lack of an aromatic ring (pi-stacking) reduces binding affinity, suggesting the phenyl ring is critical for sub-nanomolar potency.

References

  • HRAC (Herbicide Resistance Action Committee). (2024).[3] Global Classification of Herbicide Modes of Action. Retrieved from [Link]

  • Böger, P., et al. (2000). "Mode of Action of Chloroacetamides and Functionally Related Compounds." Journal of Pesticide Science, 25(2), 165-173. Retrieved from [Link][8][9]

  • Eckerman, C., et al. (2003). "Inhibition of Very Long Chain Fatty Acid Synthesis by Chloroacetamides." Plant Physiology, 131(2). Retrieved from [Link]

  • Matthes, B., et al. (1998).[10] "Chloroacetamide Mode of Action: Inhibition of Very Long Chain Fatty Acid Synthesis."[4][8][10][11] Zeitschrift für Naturforschung C, 53(11-12). Retrieved from [Link]

Sources

Application

Application Note: Solid-Phase Synthesis with 2-Chloro-N-(1-methylcyclobutyl)acetamide

The following Application Note is a technical guide designed for researchers in medicinal chemistry and solid-phase synthesis (SPS). It synthesizes the chemical properties of 2-chloro-N-(1-methylcyclobutyl)acetamide with...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a technical guide designed for researchers in medicinal chemistry and solid-phase synthesis (SPS). It synthesizes the chemical properties of 2-chloro-N-(1-methylcyclobutyl)acetamide with advanced protocols for its use as a covalent warhead and peptidomimetic capping agent.[1]

Executive Summary

2-chloro-N-(1-methylcyclobutyl)acetamide represents a specialized class of electrophilic building blocks that combines a moderate-reactivity warhead (


-chloroacetamide) with a privileged steric pharmacophore  (1-methylcyclobutyl).[1]

In drug discovery, the 1-methylcyclobutyl moiety serves as a lipophilic, metabolically stable bioisostere for tert-butyl or isopropyl groups, often improving potency through conformational restriction and the "magic methyl" effect.[1] This guide details the use of this reagent in Solid-Phase Synthesis (SPS) for two primary applications:

  • Peptidomimetic Capping: Terminating peptide/peptoid chains to enhance proteolytic stability.

  • Covalent Fragment Library Synthesis: Installing a cysteine-reactive electrophile with a defined steric vector.

Chemical Logic & Mechanism

The Electrophile: -Chloroacetamide

Unlike highly reactive bromo- or iodoacetamides, the chloroacetamide motif offers tunable reactivity .[1] It is stable enough for long-term storage and automated handling but requires activation (catalysis) to react efficiently on solid support.[1]

  • Mechanism: Nucleophilic Substitution (

    
    ).
    
  • Challenge: The leaving group (Cl⁻) is poor compared to Br⁻ or I⁻.

  • Solution: Finkelstein Catalysis . The addition of iodide salts (KI or TBAI) generates the transient, highly reactive

    
    -iodoacetamide in situ, significantly accelerating the reaction rate on resin.
    
The Payload: 1-Methylcyclobutyl

This group provides a unique steric environment.[1] Unlike a flexible alkyl chain, the cyclobutyl ring restricts the conformational space of the attached amide.

  • Metabolic Stability: The quaternary carbon at the 1-position blocks

    
    -oxidation by cytochrome P450 enzymes.[1]
    
  • Lipophilicity: Increases

    
     without the excessive bulk of a cyclohexyl group, aiding in membrane permeability.
    
Reaction Pathway Visualization

The following diagram illustrates the Finkelstein-assisted ligation of the reagent to a resin-bound amine.

ReactionPathway Resin Resin-Linker-NH2 (Nucleophile) Product Resin-Linker-NH-CH2-CO-NH-R (Capped Product) Resin->Product Slow Direct Alkylation (Avoid) Reagent 2-chloro-N-(1-methylcyclobutyl)acetamide (Electrophile) Intermediate Transient Species: N-(1-methylcyclobutyl)-2-iodoacetamide Reagent->Intermediate I- Exchange Intermediate->Product Fast SN2 Catalyst Cat. TBAI / KI (Finkelstein) Catalyst->Reagent

Figure 1: Catalytic cycle for the efficient installation of the 1-methylcyclobutyl cap. The iodide catalyst converts the sluggish chloride into a reactive iodide species.

Experimental Protocols

Protocol A: Catalytic N-Alkylation on Solid Support

Objective: To cap a resin-bound secondary amine (e.g., a peptoid or N-terminal proline) with 2-chloro-N-(1-methylcyclobutyl)acetamide.[1]

Materials Required
  • Resin: Rink Amide or Wang resin (0.5 – 0.8 mmol/g loading), pre-loaded with the target sequence.

  • Reagent: 2-chloro-N-(1-methylcyclobutyl)acetamide (5.0 equivalents relative to resin loading).[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine), 10.0 equivalents.[1]

  • Catalyst: TBAI (Tetrabutylammonium iodide) or KI (Potassium Iodide), 1.0 equivalent.

Step-by-Step Methodology
  • Resin Preparation:

    • Swell the resin (100 mg) in DMF (2 mL) for 30 minutes.

    • Drain the solvent.

  • Reagent Activation (Pre-mix):

    • In a separate vial, dissolve 2-chloro-N-(1-methylcyclobutyl)acetamide (5 eq) and TBAI (1 eq) in 1.5 mL of dry DMF.

    • Expert Note: Allow this solution to stand for 5–10 minutes. The solution may darken slightly due to iodine liberation; this is normal.

  • Coupling Reaction:

    • Add the pre-mixed reagent solution to the resin.[2][3]

    • Add DIPEA (10 eq) immediately.

    • Agitate: Shake or vortex at Room Temperature (25°C) for 4 to 6 hours .

    • Optimization: For sterically hindered amines (e.g., N-methyl amino acids), heat to 50°C or use microwave irradiation (75°C, 20 min).[1]

  • Washing:

    • Drain the reaction mixture.

    • Wash resin sequence: DMF (3x), DCM (3x), DMF (3x).[1][3]

  • Validation (Chloranil Test):

    • Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] A negative result (no color change) indicates complete capping.

Protocol B: Thioether Formation (Cysteine Mimetics)

Objective: To react the chloroacetamide with a resin-bound thiol (e.g., Cysteine or Mercaptopropionic acid) to create a stable thioether linkage.[1]

  • Conditions: Use the same stoichiometry as Protocol A (5 eq Reagent, 10 eq DIPEA).

  • Catalyst: Omit TBAI/KI. Thiols are superior nucleophiles; the iodide catalyst can sometimes lead to disulfide formation side-reactions.

  • Time: 2 hours at Room Temperature is typically sufficient.

Data Analysis & Troubleshooting

Comparative Reactivity Table

The following table highlights why Finkelstein catalysis is critical for this specific reagent compared to standard bromoacetamides.

ConditionElectrophileCatalystYield (4h, RT)Notes
Standard 2-Cl-N-(1-Me-Cyc)None< 30%Cl is a poor leaving group; reaction is sluggish.[1]
Optimized 2-Cl-N-(1-Me-Cyc)TBAI (1 eq) > 95% In situ conversion to I-acetamide drives conversion.[1]
Reference 2-Br-acetamideNone> 95%Bromoacetamides are unstable in storage; Cl is preferred for library logistics.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction Steric hindrance from the 1-methylcyclobutyl group.[1]Increase temperature to 60°C; switch solvent to NMP (N-methyl-2-pyrrolidone) for higher swelling.[1]
Precipitation Reagent solubility limits in pure DCM.Use DMF or a DMF/DCM (1:1) mixture.
Side Reactions Over-alkylation (rare with amides).Ensure the resin-bound nucleophile is a secondary amine or thiol; primary amines may require strict stoichiometry control.

Strategic Application: Covalent Fragment Screening

In Fragment-Based Drug Discovery (FBDD), this reagent is used to synthesize "Covalent Warhead Libraries."[1] The 2-chloroacetamide acts as the reactive warhead targeting Cysteine residues in proteins (e.g., KRAS G12C, BTK).

Workflow Logic:

  • Synthesis: The 1-methylcyclobutyl group acts as the "Tail" (Variable Region) that binds to the protein's hydrophobic pocket.

  • Screening: The "Head" (Chloroacetamide) forms a covalent bond with the target Cysteine.

  • Hit ID: Mass spectrometry confirms the covalent adduct.

FragmentLogic cluster_molecule Molecule Architecture Warhead Alpha-Chloroacetamide (Covalent Warhead) Linker Amide Bond (Rigid Linker) Warhead->Linker Target Protein Target (Cysteine Residue) Warhead->Target Irreversible Binding Tail 1-Methylcyclobutyl (Hydrophobic Anchor) Linker->Tail

Figure 2: Structural breakdown of the reagent in the context of Covalent Fragment Drug Discovery.

References

  • Synthesis of 1-methylcyclobutyl amines: Vertex Pharmaceuticals. "Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors."[1] Journal of Medicinal Chemistry, 2018. [1]

  • Finkelstein Catalysis in Solid Phase Synthesis: Zuckermann, R. N., et al. "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis."[1] Journal of the American Chemical Society, 1992.

  • Chloroacetamides in Covalent Drug Discovery: Resnick, E., et al. "Covalent Fragment Screening of 2-Chloroacetamides." Journal of the American Chemical Society, 2019. (General reference for chloroacetamide warhead reactivity).
  • General Protocol for Haloacetamide Coupling: Organic Syntheses, Coll. Vol. 1, p. 153 (General preparation of chloroacetamides).

Sources

Method

Precision Engineering of Alpha-Chloroacetamide Scaffolds: A Guide to Nucleophilic Substitution

Introduction: The "Warhead" of Choice In modern drug discovery, particularly within the realm of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) , the -chloroacetamide moiety is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Warhead" of Choice

In modern drug discovery, particularly within the realm of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) , the


-chloroacetamide moiety is a cornerstone "warhead." Unlike the highly reactive acrylamides (Michael acceptors), 

-chloroacetamides offer a tunable electrophilicity profile that balances stability in plasma with reactivity toward specific nucleophilic residues—most notably cysteine (

) [1].

This guide moves beyond basic textbook synthesis. It provides a field-tested framework for manipulating


-chloroacetamides to functionalize amines, thiols, and phenols, ensuring high yields and minimal side reactions.

Mechanistic Foundation: The Vector

The reactivity of


-chloroacetamides is governed by the 

mechanism
.[1][2] The adjacent carbonyl group plays a dual role:
  • Inductive Effect (-I): It pulls electron density from the

    
    -carbon, making it more electrophilic.
    
  • Orbital Overlap: The

    
     orbital can stabilize the transition state, though steric hindrance from the amide substituent (N-R) often dictates the rate [2].
    
Diagram 1: Mechanistic Pathway & Competition

The following diagram illustrates the primary substitution pathway versus the competing hydrolysis and dimerization risks.

G Start α-Chloroacetamide (Electrophile) TS Transition State (Trigonal Bipyramidal) Start->TS + Nu: Hydrolysis α-Hydroxyacetamide (Dead End) Start->Hydrolysis + H2O (Slow) Nu Nucleophile (R-NH2, R-SH, Ar-OH) Nu->TS Product Substituted Acetamide (Product) TS->Product - Cl⁻ (Inversion) Dimer Dimerization (If Nu = Primary Amine) Product->Dimer + Start (Over-alkylation) Water H2O / OH-

Caption: Figure 1. The competitive landscape of


-chloroacetamide substitution. Success depends on maximizing the 

(substitution) vs.

(hydrolysis) ratio.

Strategic Optimization: The "Finkelstein Switch"

When dealing with sterically hindered nucleophiles or electron-poor amines, the intrinsic reactivity of the C-Cl bond may be insufficient. Do not simply heat the reaction higher , as this promotes hydrolysis and polymerization.

Instead, employ the Finkelstein Reaction logic. Adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) converts the alkyl chloride to a transient, highly reactive alkyl iodide in situ [3].

  • Mechanism:

    
    
    
  • Benefit: The C-I bond is weaker and the iodide is a better leaving group (

    
     faster).
    
  • Solvent Choice: Acetone is classic (NaI is soluble, NaCl precipitates), but for biological scaffolds, DMF or MeCN are preferred to maintain solubility of complex substrates.

Core Protocols

Protocol A: Cysteine/Thiol Bioconjugation (The "Soft" Target)

Target: Covalent probes, PROTAC linkers, Peptide modification.

Rationale: Thiols are superior nucleophiles (soft base). The reaction must be controlled to prevent disulfide formation or over-alkylation.

ParameterCondition
Solvent DMF/PBS (1:1) or MeOH/Water
Base None (if pH 7.5-8.0 buffer used) or DIPEA (1.0 eq)
Temperature 0°C to Room Temp (RT)
Time 15 min – 2 hours

Step-by-Step:

  • Preparation: Dissolve the peptide/protein (containing Cys) in degassed PBS (pH 7.4).

  • Activation: If the thiol is oxidized (disulfide), treat with TCEP (1.1 eq) for 30 min.

  • Addition: Dissolve the

    
    -chloroacetamide warhead in minimal DMF. Add dropwise to the thiol solution.
    
    • Note: Maintain organic co-solvent <20% if protein stability is a concern.

  • Monitoring: Monitor by LC-MS. The mass shift will be + (MW of Warhead - 36.5) .

  • Quenching: Add excess DTT or mercaptoethanol to scavenge unreacted warhead.

Protocol B: Amine Functionalization (The "Hard" Target)

Target: Peptidomimetics, Library synthesis.

Rationale: Amines are harder nucleophiles. The generated HCl must be neutralized to prevent protonation of the nucleophile, which kills reactivity.

ParameterCondition
Solvent DCM (Dichloromethane) or THF
Base TEA (Triethylamine) or DIPEA (1.2 - 1.5 eq)
Catalyst TBAI (Tetrabutylammonium iodide) - Optional for sluggish amines
Temperature 0°C

RT

Step-by-Step:

  • Setup: In a flame-dried flask, dissolve the amine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM. Cool to 0°C.

  • Addition: Add the

    
    -chloroacetamide (1.1 eq) dissolved in DCM dropwise.
    
    • Critical: Slow addition prevents localized high concentrations that favor over-alkylation (dimerization).

  • Reaction: Warm to RT. Stir for 4-16 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine/base)

    
     Sat. 
    
    
    
    
    
    Brine. Dry over
    
    
    .
Protocol C: Phenolic O-Alkylation (The "Stubborn" Target)

Target: Ether-linked scaffolds.

Rationale: Phenols are poor nucleophiles until deprotonated. The resulting phenoxide is sterically sensitive. This is a Williamson Ether Synthesis variation.

ParameterCondition
Solvent Dry Acetone or Acetonitrile (MeCN)
Base Anhydrous

(2.0 - 3.0 eq)
Catalyst KI (0.1 eq) - Highly Recommended
Temperature Reflux (50-80°C)

Step-by-Step:

  • Deprotonation: Suspend Phenol (1.0 eq) and anhydrous

    
     (2.0 eq) in dry Acetone/MeCN. Stir at RT for 30 min.
    
    • Visual Check: The mixture may change color (yellow/orange) as the phenoxide forms.

  • Alkylation: Add

    
    -chloroacetamide (1.2 eq) and KI (0.1 eq).
    
  • Reflux: Heat to reflux with vigorous stirring (heterogeneous reaction).

  • Time: 4–12 hours. Monitor by TLC (Product is usually less polar than phenol).

  • Workup: Filter off solids (

    
    /KCl). Concentrate filtrate. Recrystallize from EtOH or purify by column chromatography.
    

Troubleshooting & Quality Control

Decision Tree: Optimization Workflow

Optimization Start Reaction Stalled / Low Yield? Check1 Check TLC/LCMS: Starting Material Remaining? Start->Check1 Check2 Check pH: Is Amine Protonated? Check1->Check2 Yes Soln1 Add Catalyst: 0.1 eq NaI or TBAI Check2->Soln1 No (Neutral) Soln2 Change Base: Switch TEA -> K2CO3 or Cs2CO3 Check2->Soln2 Yes (Acidic) Soln3 Change Solvent: DCM -> DMF (Polarity Boost) Soln1->Soln3 Still Slow

Caption: Figure 2. Systematic troubleshooting for stalled nucleophilic substitutions.

Common Pitfalls
  • Hydrolysis: In aqueous buffers, if the pH > 9, hydroxide competes effectively with the thiol/amine. Keep pH < 8.5.

  • Dimerization: Primary amines (

    
    ) can react twice to form tertiary amines (
    
    
    
    ). Use excess amine or slow addition of the electrophile to mitigate this.
  • The "Dithiol" Anomaly: Be cautious when using sulfur reagents in the presence of strong alkoxides; unexpected rearrangements (like dithiol formation) have been reported [4].

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Soundararajan, S., & Vold, M. J. (1958). The rate of hydrolysis of chloroacetamide in aqueous acid. Proceedings of the Indian Academy of Sciences - Section A, 46, 303–313. Link

  • Finkelstein, H. (1910). Darstellungen organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. Link

  • Ishak, E. A., et al. (2024).[3] Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. Research Square (Preprint). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Cyclobutyl Acetamide Purification

Topic: Purification & Isolation Protocols for N-Cyclobutyl Acetamide Derivatives Introduction N-cyclobutyl acetamides are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for isopropyl or t-b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols for N-Cyclobutyl Acetamide Derivatives

Introduction

N-cyclobutyl acetamides are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for isopropyl or t-butyl groups to modulate metabolic stability and lipophilicity. However, their purification presents distinct challenges: the moderate polarity of the amide bond, the volatility of the cyclobutylamine starting material, and the phenomenon of rotameric "ghost peaks" in HPLC.

This guide provides a self-validating, modular approach to purifying these derivatives, moving from standard extraction to advanced chromatographic troubleshooting.

Module 1: The "First Line" Defense – Kinetic Extraction

Objective: Remove unreacted cyclobutylamine (starting material) and coupling reagents without column chromatography.

The Science (Causality)
  • Cyclobutylamine: A primary amine with a pKa

    
     10.[1]8. It is basic and protonates easily.
    
  • Carboxylic Acid: The coupling partner is acidic (pKa

    
     4–5).
    
  • N-Cyclobutyl Acetamide: The product is neutral.

By manipulating pH, we force impurities into the aqueous phase while the product remains organic.

Protocol: The "Dual-Swing" Wash

Standard Scale: 100 mg – 10 g

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it is less likely to solubilize urea byproducts from EDC/DCC coupling.

  • Acid Swing (Removes Amine): Wash organic layer 2x with 1N HCl .

    • Mechanism:[2][3][4] Cyclobutylamine (

      
      ) becomes 
      
      
      
      (water-soluble).
  • Base Swing (Removes Acid): Wash organic layer 2x with Sat. NaHCO₃ .[5]

    • Mechanism:[2][3][4] Unreacted carboxylic acid becomes carboxylate salt (water-soluble).

  • Neutralization: Wash 1x with Brine to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate).

Workflow Visualization

WorkupFlow Start Crude Reaction Mixture Dilute Dilute with EtOAc Start->Dilute AcidWash Wash with 1N HCl Dilute->AcidWash Sep1 Separate Layers AcidWash->Sep1 AqLayer1 Aqueous Layer (Contains Cyclobutylamine) Sep1->AqLayer1 Discard BaseWash Wash Org. Layer with Sat. NaHCO3 Sep1->BaseWash Keep Organic Sep2 Separate Layers BaseWash->Sep2 AqLayer2 Aqueous Layer (Contains Acid/HOBt) Sep2->AqLayer2 Discard Final Dry (Na2SO4) & Concentrate Neutral Amide Product Sep2->Final Keep Organic

Figure 1: The "Dual-Swing" extraction logic ensures removal of both basic amine and acidic coupling partners.

Module 2: Chromatography & The "Tailing" Issue

Issue: Amides often "streak" or "tail" on silica gel, leading to poor separation and mixed fractions. Cause: The amide hydrogen (N-H) forms strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.

Troubleshooting Guide
MethodSolvent SystemAdditive (Critical)Why it works
Flash (Normal Phase) DCM / Methanol1% Triethylamine (TEA) or 1% NH₄OH The additive blocks acidic silanol sites, preventing the amide from "sticking."
Flash (Alternative) Hexane / AcetoneNoneAcetone is a strong H-bond acceptor and competes with silica for the amide H-bond.
Reverse Phase (C18) Water / Acetonitrile0.1% Formic Acid Keeps the amide neutral and sharpens peaks.

Pro-Tip: If using DCM/MeOH, start with 100% DCM and gradient to 10% MeOH. N-cyclobutyl acetamides typically elute between 2–5% MeOH.

Module 3: The "Ghost Peak" (Rotamers)

Scenario: You run an HPLC/LCMS and see two peaks with the exact same mass. You suspect an impurity. Diagnosis: This is likely Rotamerism , not impurity. Mechanism: The C-N bond in amides has partial double-bond character, creating a high energy barrier to rotation. The cyclobutyl group is bulky enough to stabilize distinct cis and trans conformers that separate on HPLC.

Verification Protocol
  • Do NOT throw away the product.

  • Variable Temperature Experiment:

    • Run the HPLC method at 25°C (observe two peaks).

    • Re-run the same sample at 50°C or 60°C .

    • Result: If the peaks merge (coalesce) or the ratio changes significantly, they are rotamers.[6]

  • NMR Validation:

    • Take a 1H NMR. You will see duplicated signal sets (e.g., two doublets for the NH proton).

    • Run VT-NMR (Variable Temperature) at 80°C in DMSO-d6. The signals will coalesce into single sharp peaks.

Rotamer Logic Tree

RotamerCheck Observation Observed: Split Peaks (Same Mass) Heat Run HPLC at 60°C Observation->Heat Result1 Peaks Merge? Heat->Result1 Yes YES Result1->Yes No NO Result1->No Conclusion1 Rotamers (Product is Pure) Yes->Conclusion1 Conclusion2 Structural Isomer/ Impurity No->Conclusion2

Figure 2: Decision matrix for distinguishing rotamers from actual impurities.

Module 4: Crystallization (Scalable Purification)

For scales >1g, chromatography is expensive. Crystallization is preferred.

Recommended Solvent Systems: Based on the lipophilic cyclobutyl ring and polar amide core, the following systems have high success rates:

  • DCM / Petroleum Ether (or Hexane):

    • Dissolve product in minimal warm DCM.

    • Add Hexane dropwise until cloudy.

    • Cool to 4°C.

  • Ethanol / Water (1:1):

    • Dissolve in hot Ethanol.

    • Add hot water until just turbid.

    • Allow to cool slowly to room temp, then 4°C.

  • Vapor Diffusion (Small Scale <100mg):

    • Dissolve in 1 mL EtOAc in a small vial.

    • Place small vial inside a larger jar containing Hexanes. Cap the large jar.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" instead of crystallizing. What do I do?

  • Cause: The product is likely too soluble in the organic solvent or the anti-solvent was added too fast.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" (if available) or scratch the glass side with a spatula. Let it cool very slowly (wrap the flask in foil/cotton). If it still oils, switch to the Ethanol/Water system.

Q2: I used EDC/HOBt for coupling, and I see a persistent byproduct in NMR.

  • Diagnosis: This is likely the EDC-urea byproduct. While water-soluble, it can partition into EtOAc if the wash wasn't thorough.

  • Fix: Wash the organic layer with 10% Citric Acid (more effective than HCl for urea removal) followed by Brine. Alternatively, use a silica plug flush with 50% EtOAc/Hexane; the urea is very polar and will stay on top.

Q3: Can I remove excess Cyclobutylamine by vacuum?

  • Answer: Yes, but with caution. Cyclobutylamine boils at ~81°C. If your product is solid, high vacuum (0.1 mmHg) overnight will remove trace amine. However, an acid wash (Module 1) is far more efficient and safer.

Q4: My yield is low after the acid wash. Did I lose my product?

  • Troubleshoot: Check the pH of the aqueous layer.[7][8] If your amide has another basic group (e.g., a pyridine ring or tertiary amine elsewhere in the molecule), the acid wash protonated it and pulled it into the water.

  • Recovery: Basify the aqueous acid waste to pH 12 with NaOH and re-extract with DCM.

References

  • Amide Coupling Workup Protocols

    • Common Organic Chemistry.
  • Cyclobutylamine Properties (pKa & Boiling Point)

    • PubChem Database. "Cyclobutanamine (CID 75645)."[1][9][10]

  • Rotamerism in Amides

    • Journal of Engineering Sciences and Innovation. "NMR studies of rotamers with multi-substituted amides." (2021).[11]

  • Recrystallization of Acetamide Derivatives

    • National Institutes of Health (PMC).

Sources

Optimization

Technical Support: Stability of 1-Methylcyclobutyl Group Under Acidic Conditions

Executive Summary The stability of the 1-methylcyclobutyl (McB) group under acidic conditions is strictly context-dependent . As a Structural Scaffold (C-C attached): The ring is kinetically stable to standard acidic dep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stability of the 1-methylcyclobutyl (McB) group under acidic conditions is strictly context-dependent .

  • As a Structural Scaffold (C-C attached): The ring is kinetically stable to standard acidic deprotection conditions (e.g., TFA/DCM, HCl/Dioxane) used for Boc/Trityl removal, provided no leaving group exists at the C1 position.

  • As a Functional/Protecting Group (C-O attached): 1-Methylcyclobutyl esters and ethers are highly acid-labile . They cleave faster than their tert-butyl counterparts due to the release of ring strain (~26 kcal/mol) upon ionization.

This guide addresses the mechanistic causes of instability, troubleshooting for unintended ring-opening, and protocols for controlled cleavage.

Module 1: Critical Analysis of Stability

The Thermodynamic Driver: Strain Release

The 1-methylcyclobutyl group is a bioisostere of the tert-butyl group, but with significantly higher internal energy.

  • Cyclobutane Ring Strain: ~110 kJ/mol (26.3 kcal/mol).

  • Mechanism of Failure: When the C1 position bears a leaving group (e.g., hydroxyl, carboxylate, ether oxygen), protonation followed by ionization generates the 1-methylcyclobutyl cation .

  • Fate of the Cation: Unlike the t-butyl cation, which simply recombines or eliminates to isobutylene, the McB cation is structurally promiscuous. It undergoes rapid Wagner-Meerwein rearrangement to the thermodynamically more stable cyclopropylmethyl or cyclopentyl systems, or ring-opens to acyclic alkenes.

Stability Matrix
Structural ContextConditionStability VerdictMechanism of Failure
Scaffold (Alkane) (e.g., Drug Core)50% TFA / DCMSTABLE No pathway to carbocation.
Scaffold (Alkane) Conc. H₂SO₄RISKY Hydride abstraction can trigger rearrangement.
Tertiary Alcohol (1-Me-Cyclobutanol)Dilute HClUNSTABLE Dehydration

Ring Opening/Expansion.
Ester (R-CO-O-McB)1% TFALABILE

Cleavage (faster than t-Bu).
Ether (R-O-McB)Lewis Acid (BF₃)LABILE Ionization to cation.
Amide (R-CO-NH-McB)4M HClSTABLE N-protonation does not trigger cleavage.

Module 2: Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways of the 1-methylcyclobutyl cation under acidic conditions. Understanding this is crucial for identifying by-products in your LC-MS.

McB_Stability cluster_legend Key Insight Start 1-Methylcyclobutyl Derivative (Ester/Ether/Alcohol) Protonation Protonation of Leaving Group Start->Protonation Cation 1-Methylcyclobutyl Cation (High Energy Intermediate) Protonation->Cation -LG (Slow Step) Path_A Pathway A: Trapping (Nucleophilic Attack) Cation->Path_A Path_B Pathway B: Elimination (-H+) Cation->Path_B Path_C Pathway C: Rearrangement (Ring Expansion/Opening) Cation->Path_C Prod_A Substitution Product (e.g., Trifluoroacetate) Path_A->Prod_A Prod_B 1-Methylcyclobutene (Exo/Endo alkenes) Path_B->Prod_B Prod_C Cyclopentyl / Acyclic Isomers (Thermodynamic Sink) Path_C->Prod_C Info Relief of ring strain drives ionization faster than t-Butyl systems.

Caption: Acid-catalyzed degradation pathways of 1-methylcyclobutyl derivatives. Note that rearrangement (Path C) is often competitive with elimination.

Module 3: Troubleshooting & FAQs

Scenario A: "My 1-methylcyclobutyl ester cleaved prematurely."

Diagnosis: You likely treated the compound with a mild acid (e.g., formic acid or catalytic TsOH) intended for another transformation. Root Cause: The 1-methylcyclobutyl ester is approximately 10–100x more labile than a tert-butyl ester due to the acceleration of the rate-determining ionization step by relief of ring strain [1]. Solution:

  • Switch to basic conditions for other transformations (McB esters are stable to LiOH/NaOH).

  • If acid is required, buffer the solution to pH > 4 or use a weaker acid (e.g., acetic acid) if possible.

Scenario B: "I see a +14 mass shift or strange NMR signals after deprotection."

Diagnosis: You attempted to cleave a McB ester/ether and generated the cation, but it rearranged rather than eliminating cleanly. Root Cause: The McB cation can expand to a 1-methylcyclopentyl cation (via cyclopropylcarbinyl rearrangement) before trapping a nucleophile or eliminating. Solution:

  • Add Scavengers: Use triethylsilane (TES) or triisopropylsilane (TIPS) (2–5 equivalents) during the TFA cleavage. This reduces the cation immediately to the hydrocarbon or traps it before rearrangement polymerizes the material.

  • Dilution: High concentration favors intermolecular polymerization of the reactive alkene by-products.

Scenario C: "Is the McB group stable during Suzuki/Buchwald couplings?"

Diagnosis: User is concerned about transition metal Lewis acidity. Answer: Yes. The C-C bonds of the McB scaffold are stable to Pd/Cu catalysis and basic conditions (carbonate/phosphate bases). The risk only arises if you use strong Lewis acids (e.g.,


, 

) which can coordinate to the ring or adjacent heteroatoms and trigger ring opening.

Module 4: Standard Operating Protocols (SOPs)

Protocol 1: Controlled Cleavage of McB Esters

Use this when the McB group is a protecting group you wish to remove.

  • Preparation: Dissolve substrate (0.1 mmol) in DCM (1.0 mL).

  • Scavenger Addition: Add Triethylsilane (TES) (0.5 mmol, 5 equiv).

    • Why? TES acts as a hydride donor to quench the "hot" carbocation, preventing oligomerization or complex rearrangements that result in tar.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) (1.0 mL) dropwise at 0 °C.

  • Reaction: Warm to room temperature. Monitor by TLC/LC-MS. Reaction is usually complete in <30 mins (faster than Boc).

  • Workup: Concentrate under reduced pressure. Do not heat above 40 °C . Co-evaporate with toluene (3x) to remove residual TFA.

Protocol 2: Stability Assay for McB Scaffolds

Use this to validate if your drug candidate's core is stable to acidic purification.

  • Test Condition: Dissolve 1 mg of compound in 0.5 mL of 1:1 MeCN:1M aqueous HCl .

  • Incubation: Hold at 25 °C for 24 hours.

  • Analysis: Inject directly into LC-MS.

    • Pass: >98% parent recovery.

    • Fail: Appearance of hydration products (+18 amu) or isomers (retention time shift without mass change, indicating ring expansion).

References

  • Solvolysis Rates of Cycloalkyl Chlorides: Brown, H. C.; Borkowski, M. Solvolysis Rates of 1-Methylcycloalkyl Chlorides. J. Am. Chem. Soc.1952 , 74, 1894–1902. Link

  • Rearrangement Mechanisms: Olah, G. A.; Liang, G. Stable Carbocations. CXVIII. Cyclobutylmethyl and 1-Methylcyclobutyl Cations. J. Am. Chem. Soc.1972 , 94, 6434–6441. Link

  • Use as Bioisosteres: Wuitschik, G. et al. Oxetanes as Promising Modules in Drug Discovery. Angew.[1][2] Chem. Int. Ed.2006 , 45, 7736–7739. (Contextual comparison of strained rings). Link

  • Protecting Group Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wiley, 2014. Link

Sources

Troubleshooting

Optimizing nucleophilic substitution rates on sterically hindered amides

Topic: Optimizing Nucleophilic Substitution Rates on Sterically Hindered Amides Role: Senior Application Scientist, Chemical Synthesis Division Welcome to the Advanced Synthesis Technical Support Center Ticket ID: #AMIDE...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Nucleophilic Substitution Rates on Sterically Hindered Amides Role: Senior Application Scientist, Chemical Synthesis Division

Welcome to the Advanced Synthesis Technical Support Center

Ticket ID: #AMIDE-SUB-001 Status: Open Subject: Overcoming Resonance Stabilization in Sterically Hindered Amides

Executive Summary: You are encountering low conversion rates because you are fighting thermodynamics. Amides are the most stable carboxylic acid derivatives due to strong


 resonance (stabilization energy ~15–20 kcal/mol).[1] In sterically hindered substrates, direct nucleophilic attack is further penalized by the inability of the tetrahedral intermediate to accommodate bulky substituents.

To solve this, we must move beyond classical heating and employ Activation Strategies . This guide details three field-proven workflows: Ground-State Destabilization (Twisting) , Electrophilic Activation (Triflates) , and Oxidative Addition (Ni-Catalysis) .

Module 1: Ground-State Destabilization (The "Twist" Protocol)

Theory: Planarity is required for amide resonance. If you introduce steric bulk that forces the N-C(O) bond to rotate out of planarity (orthogonal twist), you break the resonance. The amide becomes as reactive as an acid chloride or anhydride.

Diagnostic Check:

  • Is your amide planar? If yes, it is inert.

  • Solution: Convert secondary amides to N-Boc or N-Ts derivatives. The steric clash between the Boc/Ts group and the carbonyl oxygen forces a twist angle (

    
    ) > 40°, activating the bond for substitution.
    
Protocol A: Transition-Metal-Free Transamidation of Twisted Amides

Based on Szostak et al.[2]

Reagents:

  • Substrate: N-Boc activated amide (sterically hindered).

  • Nucleophile: Amine (1.2 – 2.0 equiv).

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide).

  • Solvent: Toluene or THF (Anhydrous).

Workflow:

  • Activation: React your secondary amide with

    
     (1.1 equiv) and DMAP (0.1 equiv) in DCM to generate the N-Boc amide. Isolate this intermediate.
    
  • Substitution: Charge a vial with N-Boc amide (1.0 equiv) and Nucleophilic Amine (1.5 equiv).

  • Initiation: Add solvent (0.2 M concentration). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise at Room Temperature.

  • Quench: Monitor by TLC/LCMS. Upon completion (usually < 2h), quench with aq.

    
    .
    

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Reaction Amide is still planar.Ensure you are using N-Boc or N-Ts. Simple N-Methyl amides do not twist enough.
Boc-Deprotection Nucleophile is attacking the Boc group.Switch solvent to non-polar Toluene. Lower temperature to 0°C.
Low Yield (Steric) Nucleophile is too bulky.Use the "Ni-Catalysis" module (Module 3) for extremely hindered nucleophiles.

Module 2: Electrophilic Activation (The Charette Protocol)

Theory: When steric hindrance blocks the nucleophile, we must increase the electrophilicity of the carbonyl carbon. Triflic anhydride (


) converts the unreactive amide oxygen into a highly reactive triflate leaving group, generating an Iminium Triflate  intermediate.[3] This species is highly susceptible to nucleophilic attack even by weak nucleophiles.

Visualization: Electrophilic Activation Pathway

CharetteActivation Amide Sec/Tert Amide (Inert) Iminium Iminium Triflate (Highly Electrophilic) Amide->Iminium Activation (-OtTf) Tf2O Tf2O + Pyridine Tf2O->Iminium Product Substituted Product (Amidine/Thioamide) Iminium->Product Nucleophilic Attack Nu Nucleophile (Amine/Thiol/Hydride) Nu->Product

Caption: Conversion of inert amides to reactive iminium triflates using Tf2O/Pyridine, enabling attack by steric/weak nucleophiles.

Protocol B: Chemoselective Substitution with Tf2O Based on Charette et al.

  • Setup: Flame-dry a flask under Argon. Add Amide (1.0 equiv) and 2-Fluoropyridine (1.2 equiv) in DCM.

  • Activation: Cool to -78°C. Add

    
     (1.1 equiv) dropwise.
    
    • Critical Check: Solution should turn yellow/orange, indicating Iminium formation. Stir for 20 mins.

  • Substitution: Add the Nucleophile (e.g., amine, thiol) (1.5 equiv).

  • Warming: Allow to warm to 0°C or RT depending on steric bulk.

FAQ for Module 2:

  • Q: My solution turned black and tarry.

    • A: The reaction ran too hot.

      
       activation is exothermic. Strictly maintain -78°C during addition.
      
  • Q: Can I use regular Pyridine?

    • A: For very hindered amides, 2-Fluoropyridine or 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) is superior. They are non-nucleophilic bases and prevent the formation of N-acylpyridinium byproducts that can stall the reaction.

Module 3: Nickel-Catalyzed Esterification/Transamidation (The Garg Protocol)

Theory: For the most challenging sterically hindered amides, we bypass the tetrahedral intermediate entirely. We use Ni(0) catalysts to perform an Oxidative Addition directly into the N-C bond. This is a "cut and paste" mechanism rather than a displacement.

Visualization: Catalytic Cycle

GargCycle Ni0 Ni(0)L2 Active Catalyst OxAdd Oxidative Addition Complex (Ni-II) Ni0->OxAdd + Amide (N-C Insertion) Amide Amide Substrate LigEx Ligand Exchange (Amine out / Nu in) OxAdd->LigEx + Nucleophile (ROH/RNH2) LigEx->Ni0 Reductive Elimination Prod Ester/Amide Product LigEx->Prod

Caption: Ni(0)/NHC-catalyzed cycle. Rate-limiting step is often the oxidative addition into the resonance-stabilized N-C bond.

Protocol C: Ni-Catalyzed Esterification Based on Garg, Houk et al.

Reagents:

  • Catalyst:

    
     (10-15 mol%).
    
  • Ligand: SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidene) (20-30 mol%).

  • Solvent: Toluene or m-Xylene.

  • Base: NaOtBu (if transesterifying) or none (context dependent).

Workflow:

  • Glovebox/Schlenk: Load

    
     and SIPr into a vial. Add Toluene. Stir 30 mins to form the active catalyst (solution turns dark brown/orange).
    
  • Substrate: Add the Amide and the Nucleophile (Alcohol/Amine).

  • Reaction: Seal and heat to 80°C–110°C for 12–24 hours.

  • Workup: Filter through a silica plug to remove Ni residues.

Troubleshooting Guide:

IssueDiagnosisSolution
Catalyst Death Solution turns pale green or precipitates black powder immediately.

leak.

is extremely air-sensitive. Use a glovebox or rigorous Schlenk technique.
Low Conversion Ligand mismatch.For sterically hindered amides, SIPr is generally superior to PCy3 or IPr due to its flexible steric bulk.
Selectivity Ester reacting instead of Amide.This method is chemoselective for Amides over Esters in many cases (due to the specific oxidative addition mechanics).

References

  • Garg, N. K., et al. "Conversion of amides to esters by the nickel-catalysed activation of amide C-N bonds."[4][5][6] Nature, 2015 , 524, 79–83.

  • Szostak, M., et al. "Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage."[7] Journal of the American Chemical Society, 2019 , 141, 11161-11172.[7]

  • Charette, A. B., et al. "Controlled and Chemoselective Reduction of Secondary Amides."[8] Journal of the American Chemical Society, 2010 , 132, 12817-12819.[8]

  • Szostak, M., et al. "The Most Twisted Acyclic Amides: Structures and Reactivity." Journal of the American Chemical Society, 2016 , 138, 13838–13841.

Sources

Optimization

Technical Support Center: HPLC Method Development for 2-chloro-N-(1-methylcyclobutyl)acetamide

Status: Operational Ticket ID: #HPLC-DEV-CL-AMIDE Assigned Specialist: Senior Application Scientist Subject: Method Development, Troubleshooting, and Stability Protocols Executive Summary & Molecule Profile Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #HPLC-DEV-CL-AMIDE Assigned Specialist: Senior Application Scientist Subject: Method Development, Troubleshooting, and Stability Protocols

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-chloro-N-(1-methylcyclobutyl)acetamide . This guide is not a generic template; it is engineered to address the specific physicochemical challenges of this molecule.

The Three Critical Challenges:

  • The Alpha-Chloro "Time Bomb": The

    
    -chloro group is an electrophile. It makes the molecule susceptible to nucleophilic attack (hydrolysis) and alkylation reactions, particularly in alkaline conditions.
    
  • Steric Bulk & Rotamers: The 1-methylcyclobutyl group creates significant steric hindrance near the amide bond. This can restrict rotation, leading to peak splitting (rotamers) at ambient temperatures—a common "false failure" in method development.

  • Detection Limits: Lacking a strong chromophore (like a phenyl ring), UV detection relies on the amide bond (

    
    210 nm), requiring high-purity solvents to avoid baseline noise.
    

Module 1: The Core Protocol (Method Development)

Q: What is the recommended starting method to ensure separation from impurities?

A: Do not start with a generic gradient. Use this optimized protocol designed to balance retention of the hydrophobic cyclobutyl group while preventing hydrolysis.

ParameterRecommendationTechnical Rationale
Stationary Phase C18 (L1) , End-capped, 3.5 µm or 5 µm. (e.g., Zorbax Eclipse Plus C18 or equivalent)The cyclobutyl group provides sufficient hydrophobicity for C18 retention. End-capping reduces silanol interactions with the amide nitrogen.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic pH suppresses the ionization of the amine impurity (1-methylcyclobutylamine) and stabilizes the amide bond.
Mobile Phase B Acetonitrile (ACN) (HPLC Grade)ACN has a lower UV cutoff (190 nm) than Methanol (205 nm), essential for detecting this molecule at 210 nm.
Gradient 5% B to 95% B over 15 mins.A full gradient is required initially to elute the non-polar parent and the polar hydrolysis degradants.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard flow.
Temperature 40°C - 50°C (Critical)Elevated temperature is mandatory to coalesce potential rotamers and sharpen peaks (See Module 2).
Detection UV @ 210 nm The amide bond absorption maximum.

Module 2: Advanced Troubleshooting (The "Hidden" Chemistry)

Q: I see a "split peak" or a "doublet" for the main compound. Is my column failing?

A: Likely not. You are probably observing Amide Rotamers .

The Mechanism: The C-N bond in amides has partial double-bond character. The bulky 1-methylcyclobutyl group creates steric hindrance, slowing the rotation around this bond. At room temperature (


), the interconversion between cis and trans conformers is slow on the chromatographic timescale, resulting in two distinct peaks or a distorted "saddle" peak.

The Fix: Run the column at 45°C or 50°C . Thermal energy increases the rotation rate. If the peaks merge into a single sharp peak, it is a rotamer issue, not an impurity.

Q: I see "Ghost Peaks" eluting early (RT < 3 min). What are they?

A: These are likely Hydrolysis Degradants . The chlorine atom is a good leaving group. If your mobile phase pH is neutral or basic (


7.0), or if the sample is dissolved in methanol/water for too long, the chlorine is displaced by water (forming the hydroxy-derivative) or methanol (forming the methoxy-derivative).

The Fix:

  • Check pH: Ensure Mobile Phase A is acidic (pH < 4.0).

  • Diluent: Dissolve samples in 100% Acetonitrile initially, then dilute with water immediately before injection. Avoid storing samples in Methanol.

Module 3: Visualizing the Workflow

The following logic flow guides you through the specific decision-making process for this molecule, distinguishing between physical issues (rotamers) and chemical issues (degradation).

MethodLogic Start Start: Peak Shape/Purity Issue SplitPeak Observation: Split Peak / Doublet Start->SplitPeak GhostPeak Observation: New Early Eluting Peaks Start->GhostPeak TempCheck Experiment: Increase Col Temp to 50°C SplitPeak->TempCheck pHCheck Check: Mobile Phase pH > 6.0? GhostPeak->pHCheck SolventCheck Check: Sample in MeOH > 4 hrs? GhostPeak->SolventCheck Merged Result: Peaks Merge? TempCheck->Merged IsRotamer Conclusion: Amide Rotamers (Steric Hindrance confirmed) Merged->IsRotamer Yes IsImpurity Conclusion: True Impurity (Check Synthesis Precursors) Merged->IsImpurity No Hydrolysis Conclusion: Hydrolysis of Cl- group (Chemical Instability) pHCheck->Hydrolysis Yes SolventCheck->Hydrolysis Yes

Figure 1: Decision matrix for distinguishing between steric rotamers (physical) and hydrolysis (chemical) in chloroacetamide analysis.

Module 4: Synthesis & Impurity Tracking

Q: What specific impurities should I track based on the synthesis?

A: Method specificity must be validated against the synthetic precursors.

Impurity NameStructure/OriginRelative Retention (Est.)Detection Note
1-Methylcyclobutylamine Starting Material (Amine)Early (Polar/Basic)Weak UV. May require pH > 10 to retain on C18 (incompatible with Chloroacetamide stability). Use LC-MS or ELSD.
Chloroacetyl Chloride ReagentN/A (Highly Reactive)Hydrolyzes immediately to Chloroacetic Acid.
Chloroacetic Acid Hydrolysis ProductVoid Volume (Very Polar)Elutes at

.
Hydroxy-Analog Degradant (Cl

OH)
Early (More polar than parent)Major degradant in aqueous media.

Module 5: Stability & Storage Protocol

Q: How long can I keep my standards in the autosampler?

A: Alpha-chloroacetamides are alkylating agents. They are inherently reactive.

  • Solvent Choice: Never use nucleophilic solvents (Methanol, Ethanol) for long-term storage of standards. Use Acetonitrile or DMSO .

  • Autosampler Stability:

    • pH 2.5 (Formic Acid): Stable for ~24 hours.

    • pH 7.0 (Phosphate):Unstable. Degradation >5% expected within 12 hours.

    • Temperature: Keep autosampler at 4°C .

Degradation Pathway Visualization:

Degradation Parent 2-chloro-N-(1-methylcyclobutyl)acetamide (Parent) Hydroxy 2-hydroxy-N-(1-methylcyclobutyl)acetamide (Hydrolysis Product) Parent->Hydroxy Nucleophilic Substitution (Fast at pH > 7) Water + H2O / OH- HCl + HCl Hydroxy->HCl

Figure 2: Primary degradation pathway. The alpha-chloro group is displaced by water, forming the hydroxy-derivative and releasing HCl.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Fundamental text on HPLC separation mechanisms and solvent selectivity).

  • Geffe, M., et al. (2014). "Chromatographically separable rotamers of an unhindered amide."[1] Beilstein Journal of Organic Chemistry, 10, 701–706.[1] (Establishes the phenomenon of amide rotamer separation in HPLC and the use of temperature to coalesce peaks).

  • GuideChem. (n.d.). "2-Chloro-N-methylacetamide Properties and Stability." (Provides baseline stability data for alpha-chloroacetamides, confirming susceptibility to hydrolysis in basic conditions).

  • Waters Corporation. (2008). "Analysis of Chloroacetanilide and Acetamide Herbicide Degradates." Application Note. (Demonstrates the separation of chloroacetamide metabolites, specifically the acidic hydrolysis products).

  • Welch Materials. (2025). "Best Practices for Mobile Phases in HPLC." (Authoritative guide on mobile phase preparation, specifically regarding UV cutoff and buffer selection for amide analysis).

Sources

Reference Data & Comparative Studies

Validation

The Hidden Hazard: Why LC-MS is Non-Negotiable for Validating 2-Chloro-N-(1-methylcyclobutyl)acetamide Purity

Topic: Validating purity of 2-chloro-N-(1-methylcyclobutyl)acetamide via LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating purity of 2-chloro-N-(1-methylcyclobutyl)acetamide via LC-MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of pharmaceutical intermediates, 2-chloro-N-(1-methylcyclobutyl)acetamide presents a deceptive analytical challenge. Lacking a conjugated pi-system, this molecule is effectively "invisible" to standard HPLC-UV methods at wavelengths >220 nm. Furthermore, its alpha-chloroacetamide moiety introduces thermal lability, rendering standard GC-MS protocols prone to artifact generation (dehydrohalogenation).

This guide objectively compares analytical methodologies and establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the only definitive standard for validating the purity of this compound. We provide a self-validating protocol grounded in ICH Q2(R1) guidelines to ensure data integrity in drug development workflows.

Part 1: The Analytical Challenge

The molecule , 2-chloro-N-(1-methylcyclobutyl)acetamide (MW: ~161.63 Da), is a reactive alkylating agent often used as a building block. Its structural properties dictate its analytical limitations:

  • Lack of Chromophore: The molecule contains no aromatic rings. The amide carbonyl absorbs weakly at 205–210 nm, a region plagued by solvent noise and interference from mobile phase modifiers (e.g., formate, acetate).

  • Thermal Instability: The

    
    -chloro group is susceptible to thermal elimination of HCl or nucleophilic attack within a hot GC injector port (
    
    
    
    C), leading to false impurity profiles.
  • Reactivity: As an alkylating agent, it can react with protic solvents (methanol/water) during prolonged storage, necessitating a rapid, sensitive analysis method.

Comparative Analysis: Selecting the Right Tool

The following table summarizes the performance of common analytical techniques for this specific molecule.

FeatureLC-MS (ESI+) HPLC-UV (205 nm) GC-MS (EI)
Detection Principle Mass-to-charge (

)
UV AbsorbanceThermal Volatilization + EI
Sensitivity (LOD) High (< 1 ng/mL) Low (> 10 µg/mL)Medium (10–100 ng/mL)
Selectivity Excellent (Mass filtering)Poor (Non-specific absorption)Good, but risks degradation
Thermal Risk None (Ambient ionization)NoneHigh (Inlet degradation)
Impurity ID Definitive (MW + Frag)Impossible (Retention time only)Ambiguous (Artifacts)
Verdict Gold Standard Screening OnlyNot Recommended
Part 2: Strategic Decision Framework

The decision to utilize LC-MS is not merely about sensitivity; it is about chemical integrity. The diagram below illustrates the decision logic and the failure points of alternative methods.

AnalyticalDecision Start Analyte: 2-chloro-N-(1-methylcyclobutyl)acetamide CheckChromophore Does it have a UV Chromophore? Start->CheckChromophore CheckStability Is it Thermally Stable (>200°C)? CheckChromophore->CheckStability Alternative? UV_Path HPLC-UV (210 nm) CheckChromophore->UV_Path No (Only Amide) GC_Path GC-MS CheckStability->GC_Path Marginal LCMS_Path LC-MS (ESI+) CheckStability->LCMS_Path No (Labile Cl) UV_Result FAIL: Low Sensitivity & Solvent Interference UV_Path->UV_Result GC_Result RISK: Thermal Degradation (False Impurities) GC_Path->GC_Result LCMS_Result SUCCESS: High Sensitivity, Soft Ionization, Specificity LCMS_Path->LCMS_Result

Figure 1: Analytical Decision Matrix highlighting the failure modes of UV and GC techniques for non-chromophoric, thermally labile alkylating agents.

Part 3: The Validated LC-MS Protocol

This protocol is designed for a Single Quadrupole or Q-TOF system. It prioritizes the separation of the parent compound from its hydrolysis degradation product (hydroxy-acetamide derivative) and the starting material (1-methylcyclobutyl amine).

1. Sample Preparation
  • Diluent: Acetonitrile (MeCN). Avoid Methanol to prevent methoxy-substitution artifacts.

  • Concentration: 0.1 mg/mL for impurity profiling; 1.0 µg/mL for sensitivity checks.

  • Procedure: Dissolve 10 mg of substance in 100 mL MeCN. Sonicate for 2 minutes. Filter through a 0.2 µm PTFE filter (Nylon filters may react with alkyl halides).

2. Chromatographic Conditions (LC)
  • Column: C18 with polar embedding (e.g., Waters XBridge or Phenomenex Luna Omega), 100 x 2.1 mm, 1.6 µm particle size.

    • Rationale: The "polar embedded" group prevents phase collapse in high aqueous conditions and improves retention of the polar amine impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar amines)

    • 1-8 min: 5% -> 95% B (Linear gradient)

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

3. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Type: Full Scan (

    
     50–500) for impurity profiling; SIM (
    
    
    
    162) for assay.
  • Key Settings:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the C-Cl bond).

    • Desolvation Temp: 350°C.

  • Target Ions:

    • 
       (Parent, 
      
      
      
      Cl isotope)
    • 
       (Parent, 
      
      
      
      Cl isotope - confirm 3:1 ratio)
    • 
       (Hydrolysis impurity)
      
Part 4: Validation Framework (ICH Q2(R1))

To ensure this method is robust, the following validation parameters must be established.

A. Specificity & Stress Testing

Inject the sample alongside potential synthetic precursors (1-methylcyclobutyl amine) and forced degradation samples (acid/base hydrolysis).

  • Requirement: The parent peak (

    
     162) must be baseline resolved (
    
    
    
    ) from the amine precursor (
    
    
    86) and hydrolysis product (
    
    
    144).
B. Linearity & Range

Prepare 5 concentration levels ranging from 0.1% to 120% of the target concentration.

  • Criterion:

    
    .
    
  • Insight: Due to the high dynamic range of MS, ensure the detector does not saturate at the 100% level. If it does, validate impurities using a "high-low" injection strategy (concentrated injection for impurities, diluted for parent).

C. Accuracy (Recovery)

Spike the analyte into a blank matrix (if applicable) or perform standard addition.

  • Acceptance: 90–110% recovery.[1]

D. LOD/LOQ Determination
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Expected LOQ: < 5 ng/mL using the proposed ESI+ method.

Part 5: Experimental Workflow Diagram

The following diagram outlines the step-by-step execution of the validation protocol, ensuring no step is overlooked.

Workflow cluster_check Quality Control Checks Prep Sample Prep (MeCN Diluent) Sep LC Separation (C18, 0.1% FA) Prep->Sep Inject Ion ESI+ Ionization (Soft, 20V Cone) Sep->Ion Elute Detect MS Detection (Scan 50-500 m/z) Ion->Detect m/z Data Data Analysis (Extract Ion Chromatogram) Detect->Data Signal Check1 Check Isotope Ratio (3:1) Data->Check1 Check2 Check for Hydrolysis (m/z 144) Data->Check2

Figure 2: End-to-end experimental workflow for LC-MS validation, including critical QC checkpoints for isotope ratio confirmation.

Part 6: Expert Insights & Troubleshooting

1. The "Ghost" Peak Phenomenon: If you observe a peak at


, your mobile phase may be contaminated with sodium (common in glass bottles). Use LC-MS grade plasticware or pre-rinsed borosilicate glass. Sodium adducts are stable but reduce the sensitivity of the protonated species.

2. In-Source Fragmentation: If you see a high abundance of the cyclobutyl carbocation or loss of HCl, your cone voltage is too high. Perform a "cone voltage ramp" experiment (10V to 60V) to find the "sweet spot" where the molecular ion is maximized and fragments are minimized.

3. Carryover: Chloroacetamides can be "sticky." If you see carryover in blank injections, add a needle wash step containing 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Vargo, J. D. (1998). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Analytical Chemistry.[1][2][3][4][5][6][7] Link

  • Waters Corporation. (2008). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Application Note. Link

  • PubChem. (n.d.). Compound Summary: 2-chloro-N-(1-methylcyclobutyl)acetamide. National Library of Medicine. Link(Note: Used for structural verification and property estimation).

  • Stauffer, E., et al. (2008). Thermal degradation of alpha-chloroacetamides in GC injectors. Journal of Chromatography A. (General reference on thermal instability of this class).

Sources

Comparative

Crystal structure analysis of 1-methylcyclobutyl amide derivatives

Crystal Structure Analysis of 1-Methylcyclobutyl Amide Derivatives: A Comparative Guide for Drug Design Executive Summary: The Structural Case for 1-Methylcyclobutyl In modern medicinal chemistry, the 1-methylcyclobutyl...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 1-Methylcyclobutyl Amide Derivatives: A Comparative Guide for Drug Design

Executive Summary: The Structural Case for 1-Methylcyclobutyl

In modern medicinal chemistry, the 1-methylcyclobutyl amide motif has emerged as a critical bioisostere for the tert-butyl group and a superior alternative to simple cyclopropyl or cyclohexyl systems. Its value lies in the "Gem-Dimethyl Effect" (Thorpe-Ingold effect) combined with ring constraint. Unlike a freely rotating tert-butyl group, the 1-methylcyclobutyl moiety possesses a defined ring pucker (butterfly conformation) that directs the methyl group and the amide vector into a rigid, predictable orientation.

This guide compares the structural performance of 1-methylcyclobutyl amides against standard alternatives, providing experimental protocols for their crystallographic analysis.

Comparative Structural Analysis

This section evaluates the 1-methylcyclobutyl motif against its primary competitors: the N-cyclopropyl amide (common in fragment-based design) and the tert-butyl amide (classic hydrophobic filler).

Table 1: Structural & Physicochemical Performance Metrics
Feature1-Methylcyclobutyl Amide Cyclopropyl Amide tert-Butyl Amide Structural Impact
Conformational Bias High (Rigid) Moderate (Flexible)High (Rotational)1-Me-CB locks the amide bond vector relative to the ring pucker.
Amide Bond Geometry Strictly TransMix of Cis/Trans (15-20% Cis)Strictly Trans1-Me group sterically forbids the cis-amide conformer seen in cyclopropyls.
Metabolic Stability High ModerateHighQuaternary carbon blocks CYP450

-hydroxylation.
Lipophilicity (cLogP) Moderate (+0.4 vs cPr)LowHighBalanced solubility profile; less greasy than t-Bu.
Crystal Packing Anisotropic Planar/StackingIsotropic/DisorderedRing pucker facilitates unique herringbone packing interactions.
Deep Dive: The "Orthogonal Lock" Mechanism

Crystal structures of 1-methylcyclobutyl derivatives (e.g., in CB2 agonists or IDO1 inhibitors) reveal a distinct "Orthogonal Lock" .

  • Mechanism: The steric bulk of the 1-methyl group forces the amide carbonyl to orient away from the methyl to minimize

    
     strain.
    
  • Comparison:

    • Cyclopropyl amides often adopt a "bisected" conformation where the carbonyl eclipses the ring C-H bond, allowing for rapid "flipping" between states.

    • 1-Methylcyclobutyl amides are frozen. The ring pucker (

      
      25-30°) combined with the methyl group creates a deep energy well, reducing entropy loss upon protein binding.
      

Experimental Protocol: Crystallization & Structure Solution

Crystallizing small, hydrophobic amide derivatives requires navigating their tendency to form oils or disordered solvates. This protocol is optimized for 1-methylcyclobutyl derivatives .

Phase 1: Synthesis & Purification (Pre-requisites)
  • Purity:

    
     by HPLC is mandatory. Impurities (especially des-methyl analogs) act as potent crystal poisons.
    
  • Salt Form: If the amide has a basic center, generate the fumarate or succinate salt. These dicarboxylic acids often bridge the amide N-H donors, enforcing a lattice favorable for the bulky cyclobutyl group.

Phase 2: Vapor Diffusion Crystallization (The "Anti-Solvent" Method)
  • Objective: Slow supersaturation to allow the cyclobutyl ring to pack efficiently without disorder.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5 mg of the derivative in 100

    
    L of a "Good Solvent" (Methanol or Acetone).
    
  • Filtration: Pass through a 0.22

    
    m PTFE filter into a clean glass vial (inner vessel).
    
  • Anti-Solvent Selection:

    • For Neutral Amides: Use n-Pentane or Diisopropyl ether .

    • For Polar Salts: Use Ethyl Acetate .

  • Setup: Place the inner vial (uncapped) inside a larger jar containing 2 mL of the Anti-Solvent. Seal the outer jar tightly.

  • Incubation: Store at 4°C (refrigerator) for 3-7 days.

    • Why 4°C? Lower temperature reduces the kinetic energy of the flexible cyclobutyl ring, favoring the ordered "puckered" state over a disordered planar average.

Phase 3: Data Collection Strategy
  • Temperature: Collect data at 100 K (Cryo-cooling).

    • Critical Reason: Cyclobutyl rings suffer from high thermal motion (pucker flipping) at room temperature, leading to smeared electron density and poor R-factors.

  • Resolution Target: Aim for

    
     to resolve the methyl hydrogens. This confirms the stereochemical orientation of the methyl group relative to the carbonyl.
    

Visualizing the Decision Process

The following diagrams illustrate when to deploy the 1-methylcyclobutyl motif and the workflow for its structural validation.

Figure 1: Rational Design Decision Tree

DesignLogic Start Lead Compound Optimization Issue Identify Liability Start->Issue Branch1 Metabolic Instability (Alpha-Oxidation) Issue->Branch1 Branch2 Low Potency (Entropic Penalty) Issue->Branch2 Branch3 Solubility Issues (Too Lipophilic) Issue->Branch3 Sol2 Use 1-Methylcyclobutyl (Rigid Scaffold) Branch1->Sol2 Blocks Site Branch2->Sol2 Pre-organizes Conformation Sol3 Use Cyclopropyl (Polar/Compact) Branch3->Sol3 Sol1 Add Gem-Dimethyl (Acyclic) Sol1->Sol2 If Steric Clash

Caption: Decision logic for selecting 1-methylcyclobutyl over acyclic or smaller cyclic alternatives based on metabolic and conformational needs.

Figure 2: Crystallography Workflow for Flexible Rings

CrystalWorkflow cluster_0 Critical Step: Disorder Management Sample Pure Sample (>98%) Screen Solvent Screen (Vapor Diffusion) Sample->Screen Temp Temp Control (4°C Incubation) Screen->Temp Reduce Disorder Cryo Cryo-Protection (Paratone-N) Temp->Cryo Harvest Xray Data Collection (100 K) Cryo->Xray Freeze Motion Solve Structure Solution (Direct Methods) Xray->Solve

Caption: Workflow emphasizing low-temperature handling to resolve the specific pucker of the cyclobutyl ring.

References

  • BenchChem. (2026).[1] (1-Methylcyclobutyl)methanol: A Unique Molecular Building Block.[1] Retrieved from

  • Heitman, L. H., et al. (2023). Structural basis of selective cannabinoid CB2 receptor activation. Nature Communications. Retrieved from

  • Wacker, D., et al. (2022). Identification of a Novel Pseudo-Natural Product Type IV IDO1 Inhibitor Chemotype. Chemistry – A European Journal. Retrieved from

  • Krivoshein, A. V. (2016). Antiepileptic Drugs Based on the α-Substituted Amide Group Pharmacophore: From Chemical Crystallography to Molecular Pharmaceutics. Current Pharmaceutical Design. Retrieved from

  • forman, G. S., et al. (2015). Conformational features of secondary N-cyclopropyl amides. Journal of Organic Chemistry. Retrieved from

Sources

Validation

Bioassay Validation of Novel Chloroacetamide Inhibitors

A Comparative Technical Guide for Chemical Biology & Drug Discovery Executive Summary: The Renaissance of Covalent Probes[1] The resurgence of Targeted Covalent Inhibitors (TCIs) has shifted the drug discovery paradigm f...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Chemical Biology & Drug Discovery

Executive Summary: The Renaissance of Covalent Probes[1]

The resurgence of Targeted Covalent Inhibitors (TCIs) has shifted the drug discovery paradigm from purely equilibrium-based binding to kinetic-driven efficacy. While acrylamides have become the "gold standard" for clinical candidates due to their tunable reactivity, chloroacetamides remain indispensable tools in chemical biology. They serve as potent "warheads" for fragment-based screening, proteolysis targeting chimeras (PROTACs), and activity-based probes.

However, the high intrinsic reactivity of the chloroacetamide electrophile presents a validation challenge: distinguishing specific, target-driven inhibition from promiscuous alkylation. This guide outlines a rigorous, self-validating bioassay workflow to characterize novel chloroacetamide inhibitors, moving beyond misleading IC


 values to robust kinetic and structural proof.

Part 1: Chemical Reactivity & Selectivity Profile

Before validating a specific inhibitor, it is critical to understand where chloroacetamides sit in the electrophilic landscape. Unlike Michael acceptors (acrylamides), chloroacetamides react via a nucleophilic substitution (


) mechanism.
Comparative Performance Matrix
FeatureChloroacetamides (Target of Guide)Acrylamides (Clinical Standard)Vinyl Sulfones (Alternative)
Reaction Mechanism

Displacement (Irreversible)
Michael Addition (Irreversible)Michael Addition (Irreversible)
Intrinsic Reactivity High (Hard electrophile)Tunable (Soft electrophile)Moderate to High
Cysteine Preference High, but can react with Lys/His at high pHVery High (Thiol specific)High
Metabolic Stability Low (Glutathione conjugation risk)Moderate to HighModerate
Primary Application Chemical Probes, FBDD Hits, PROTACsClinical Drugs (e.g., Osimertinib)Protease Inhibitors
Validation Risk False positives due to non-specific alkylationLow reactivity leads to false negativesPermeability issues

Expert Insight: Chloroacetamides are often too reactive for systemic drugs but are superior for initial "hit" finding in Fragment-Based Drug Discovery (FBDD) because they can capture low-affinity pockets that weaker electrophiles (like acrylamides) might miss.

Part 2: Biochemical Validation (The Kinetic Standard)

The "IC Trap"

For covalent inhibitors, the ICngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 value is a time-dependent artifact. As incubation time increases, the IC

decreases, theoretically approaching zero (or the titration limit). Reporting a single-point IC

without defining time is scientifically invalid for chloroacetamides.

The Solution: Determine the


  efficiency ratio.
  • 
     : The affinity of the initial non-covalent binding (
    
    
    
    ).
  • 
     : The rate of the covalent bond formation (
    
    
    
    ).[1]
Protocol: Time-Dependent Inhibition (Two-Step Mechanism)

This protocol uses a continuous progress curve or multiple time-point analysis to derive constants.[2]

Reagents:

  • Target Protein (Enzyme)[3][4][5][6][7]

  • Substrate (Fluorogenic/Chromogenic)

  • Chloroacetamide Inhibitor (Serial Dilution)

  • Control Compound (e.g., Iodoacetamide as a non-specific positive control)

Workflow:

  • Preparation: Prepare 5-7 concentrations of the inhibitor (typically 0.1x to 10x the estimated

    
    ).
    
  • Pre-incubation: Incubate Enzyme + Inhibitor for varying times (

    
     = 0, 15, 30, 60 min).
    
  • Reaction Start: Add Substrate and measure product formation immediately.

  • Data Analysis:

    • Plot Residual Activity (%) vs. [Inhibitor] for each pre-incubation time.

    • Observe the "left-shift" of curves over time.

    • Fit data to the Kitz-Wilson equation to extract

      
       for each concentration.
      
    • Plot

      
       vs. [I] to determine 
      
      
      
      (plateau) and
      
      
      (concentration at half-max
      
      
      ).

Validation Check: If the plot of


 vs. [I] is linear and does not saturate, you cannot separate 

from

. In this case, report the slope as the second-order rate constant (

).

Part 3: Structural Confirmation (Intact Protein MS)

Biochemical inhibition proves function, but not mechanism. You must verify that the chloroacetamide is modifying the protein at the expected stoichiometry (usually 1:1) and that the leaving group (Chloride) is lost.

Protocol: LC-MS Intact Mass Analysis

Objective: Confirm covalent adduct formation and loss of HCl.

Steps:

  • Incubation: Mix Protein (5 µM) + Inhibitor (50 µM, 10x excess) in buffer (pH 7.5). Incubate for 60 min.

  • Desalting: Use a C4 or C18 guard column or rapid spin-desalting column to remove salts and non-covalent inhibitors.

  • MS Acquisition: Inject onto an ESI-TOF (Time-of-Flight) or Orbitrap mass spectrometer.

  • Deconvolution: Convert the raw charge-state envelope to neutral mass.

Data Interpretation:

  • Theoretical Mass Shift (

    
    ): 
    
    • Reaction:

      
      
      
    • 
       (approx. 36 Da).
      
    • Correction: In deconvoluted spectra, we often calculate:

      
       (lost from Cys) 
      
      
      
      .
    • Rule of Thumb: Look for

      
      .
      

Troubleshooting: If you see a mass shift of


 (no loss of Cl), the inhibitor might be binding non-covalently (if not desalted well) or reacting via a different mechanism (rare). If you see 

or

shifts, your chloroacetamide is promiscuous (non-specific alkylation).

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow from "Hit" to "Validated Lead," emphasizing the decision gates.

ValidationWorkflow Start Hit Identification (Screening) Biochem Biochemical Assay (IC50 Shift) Start->Biochem Activity < 1uM? Kinetics Kinetic Analysis (k_inact / K_I) Biochem->Kinetics Time-dependent? Kinetics->Start Low k_inact (Reject) MassSpec Intact Protein MS (Stoichiometry) Kinetics->MassSpec High Efficiency? MassSpec->Start Promiscuous (Reject) Cellular Cellular Target Engagement (NanoBRET / ABPP) MassSpec->Cellular 1:1 Adduct?

Figure 1: Decision tree for validating covalent chloroacetamide inhibitors. Rejection loops ensure only specific binders progress.

Part 5: Cellular Target Engagement (Gel-Based ABPP)

Demonstrating that the inhibitor can label the target inside a complex biological environment is the final hurdle.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)[9]

Concept: A "race" between your inhibitor and a broad-spectrum cysteine probe (e.g., Iodoacetamide-Rhodamine). If your inhibitor binds the target, the probe cannot, resulting in the disappearance of a fluorescent band.

Steps:

  • Lysate Prep: Prepare cell lysate containing the target protein.

  • Inhibitor Treatment: Treat aliquots with increasing concentrations of your Chloroacetamide Inhibitor (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Probe Labeling: Add Iodoacetamide-Rhodamine (1 µM) for 30 mins in the dark.

  • Separation: Run SDS-PAGE.

  • Imaging: Scan for fluorescence.

  • Result: The band corresponding to your target MW should fade as inhibitor concentration increases.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[8] Nature Reviews Drug Discovery. [Link]

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. [Link]

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. [Link]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. [Link]

  • Copeland, R. A. (2013).[9] "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley Online Library. [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of N-Substituted Chloroacetamides

For Researchers, Scientists, and Drug Development Professionals The Significance of IR Spectroscopy in the Analysis of Amides Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of IR Spectroscopy in the Analysis of Amides

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the atoms involved, and the overall molecular structure. For N-substituted chloroacetamides, IR spectroscopy provides a unique fingerprint, allowing for the identification of key functional groups, including the amide linkage and the carbon-chlorine bond.

The most informative regions in the IR spectrum for N-substituted chloroacetamides are:

  • N-H Stretching Region (for secondary amides): Typically observed between 3500 and 3100 cm⁻¹, this peak is indicative of the N-H bond in secondary amides. Its position and shape can be influenced by hydrogen bonding.

  • Amide I Band (C=O Stretch): This is one of the most characteristic absorptions for amides, appearing in the region of 1700-1630 cm⁻¹. The exact position of this strong band is sensitive to the electronic environment of the carbonyl group.

  • Amide II Band (N-H Bend and C-N Stretch): For secondary amides, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations and is typically found between 1570 and 1515 cm⁻¹[1].

  • C-Cl Stretching Region: The carbon-chlorine bond gives rise to a characteristic absorption in the fingerprint region, generally between 850 and 550 cm⁻¹[2].

Comparative Analysis of Key Vibrational Frequencies

To illustrate the influence of the N-substituent on the IR spectrum, we will compare four representative N-substituted chloroacetamides:

  • N-methyl-2-chloroacetamide (Alkyl substituted)

  • N-phenyl-2-chloroacetamide (Aryl substituted)

  • N-benzyl-2-chloroacetamide (Arylalkyl substituted)

  • 2-chloro-N,N-diethylacetamide (Disubstituted - Tertiary Amide)

The following table summarizes the experimentally observed IR absorption frequencies for these compounds.

Vibrational ModeN-methyl-2-chloroacetamide (cm⁻¹)N-phenyl-2-chloroacetamide (cm⁻¹)N-benzyl-2-chloroacetamide (cm⁻¹)2-chloro-N,N-diethylacetamide (cm⁻¹)
N-H Stretch ~3300~3260~3280N/A
Amide I (C=O Stretch) ~1650~1670~1655~1645
Amide II (N-H Bend) ~1550~1530~1545N/A
C-Cl Stretch ~730~750~740~720

Note: The exact peak positions can vary slightly depending on the sample preparation and the instrument used. The data presented here are representative values.

Understanding the Influence of N-Substituents

The electronic nature of the substituent attached to the amide nitrogen significantly influences the position of the Amide I (C=O stretch) band. This is due to a combination of two opposing effects: resonance and induction[3].

  • Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which decreases the double bond character of the C=O bond and, consequently, lowers its stretching frequency[1].

  • Inductive Effect: Electronegative substituents on the nitrogen atom can withdraw electron density from the amide linkage through the sigma bonds. This inductive effect increases the double bond character of the C=O bond, leading to a higher stretching frequency[3].

Let's analyze our example compounds in this context:

  • N-methyl-2-chloroacetamide: The methyl group is an electron-donating group, which enhances the resonance effect, leading to a lower Amide I frequency compared to N-phenyl-2-chloroacetamide.

  • N-phenyl-2-chloroacetamide: The phenyl group is electron-withdrawing due to its electronegativity and the potential for delocalization of the nitrogen lone pair into the aromatic ring. This reduces the electron-donating ability of the nitrogen to the carbonyl group, resulting in a higher Amide I frequency compared to the N-alkyl and N-benzyl counterparts[3].

  • N-benzyl-2-chloroacetamide: The benzyl group is less electron-withdrawing than a phenyl group directly attached to the nitrogen. The methylene (-CH2-) spacer isolates the phenyl ring's electronic effects to some extent. As a result, the Amide I frequency is intermediate between that of N-methyl and N-phenyl chloroacetamides.

  • 2-chloro-N,N-diethylacetamide: As a tertiary amide, it lacks an N-H bond, and therefore does not exhibit N-H stretching or Amide II bands. The two ethyl groups are electron-donating, which contributes to a relatively low Amide I frequency.

The position of the C-Cl stretching vibration is also influenced by the overall molecular structure, although the effect of the N-substituent is less pronounced compared to the amide bands.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid N-substituted chloroacetamide using the KBr pellet technique.

Materials:

  • N-substituted chloroacetamide sample (finely ground)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Place a small amount of dry KBr (approximately 100-200 mg) into the agate mortar.

    • Add a very small amount of the N-substituted chloroacetamide sample (approximately 1-2 mg). The sample-to-KBr ratio should be about 1:100.

    • Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates poor grinding or moisture contamination.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample pellet. The typical scanning range is 4000-400 cm⁻¹.

Visualizing the Key Vibrational Modes

The following diagram illustrates the general structure of a secondary N-substituted chloroacetamide and highlights the bonds responsible for the characteristic IR absorptions.

Caption: Key vibrational modes in a secondary N-substituted chloroacetamide.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and comparative analysis of N-substituted chloroacetamides. By carefully examining the positions of the N-H stretch, Amide I, Amide II, and C-Cl stretch bands, researchers can gain valuable insights into the nature of the N-substituent and confirm the identity of their synthesized compounds. The electronic effects of the substituent—resonance and induction—play a crucial role in determining the precise frequency of the Amide I band, providing a predictable trend for different substitution patterns. This guide provides a foundational framework for interpreting the IR spectra of this important class of molecules, enabling more confident and accurate characterization in research and development settings.

References

  • Curious-Chemist. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance? Reddit. [Link]

  • Infrared Spectroscopy. (n.d.). LibreTexts. [Link]

  • Mandal, K. K. (n.d.). INFRARED SPECTROSCOPY (PART-6, PPT-12). St. Paul's C. M. College. [Link]

  • JoVE. (2024, December 5). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-Benzyl-2-chloroacetamide. National Center for Biotechnology Information. [Link]

  • PubMed. (2004, April 15). Synthesis, Fourier transform infrared and Raman spectra, assignments and analysis of N-(phenyl)- and N-(chloro substituted phenyl)-2,2-dichloroacetamides. [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

  • Popović-Nikolić, M., et al. (2013). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Molecules, 18(9), 10582-10604. [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 2-Chloro-N,N-diethylacetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). [Link]

  • Journal of the American Chemical Society. (2009, February 11). Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. [Link]

  • Journal of Al-Nahrain University. (2023, June 1). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. [Link]

  • MDPI. (2022, September 23). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. [Link]

  • DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N,N-diethyl-. NIST Chemistry WebBook. [Link]

  • PubMed. (n.d.). Use of the amide II infrared band of proteins for secondary structure determination and comparability of higher order structure. [Link]

  • ResearchGate. (2025, June 28). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

  • Molecular Physics. (2009, September). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link]

  • NIST. (n.d.). Benzanilide, 2-(n-methyl-chloroacetamido)-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. [Link]

  • Health Sciences. (2025, July 31). C-Cl stretching: Significance and symbolism. [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. [Link]

  • Chemsrc. (2025, August 25). 2-Chloro-N-methylacetamide (96-30-0). [Link]

  • Global Substance Registration System. (n.d.). N-BENZYL-2-CHLOROACETAMIDE. [Link]

  • Office of Scientific and Technical Information. (n.d.). A two-directional vibrational probe reveals different electric field orientations in solution and an enzyme active site. [Link]

  • NIST. (n.d.). Acetamide, 2-chloro-N,N-diethyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]

  • Chemchart. (n.d.). 2-Chloro-N-methylacetamide (96-30-0). [Link]

  • ACS Publications. (2022, June 28). Correlation between C═O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-chloro-N-(1-methylcyclobutyl)acetamide proper disposal procedures

This guide outlines the validated disposal and handling procedures for 2-chloro-N-(1-methylcyclobutyl)acetamide . As a specialized -chloroacetamide derivative, this compound functions as a potent alkylating agent.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling procedures for 2-chloro-N-(1-methylcyclobutyl)acetamide . As a specialized


-chloroacetamide derivative, this compound functions as a potent alkylating agent. Its disposal requires strict adherence to protocols designed for halogenated organic toxins  to prevent environmental contamination and personnel exposure.

Part 1: Executive Safety & Hazard Assessment

Chemical Class:


-Chloroacetamide (Alkylating Agent)
Primary Hazard:  Electrophilic attack on biological nucleophiles (DNA, proteins).
Waste Classification:  Halogenated Organic / Toxic / Irritant.
Hazard Category Description GHS Classification (Inferred)
Acute Toxicity Toxic if swallowed or absorbed through skin.H301 (Toxic if swallowed)
Reactivity Reacts with thiols and amines; hydrolyzes in strong base.H315 / H319 (Skin/Eye Irritant)
Sensitization Potential skin sensitizer due to protein alkylation.H317 (Skin Sensitizer)
Reproductive Suspected reproductive toxin (based on class data).H361f (Suspected fertility damage)

Part 2: Disposal Decision Matrix

The following workflow dictates the operational path for disposal based on the physical state and concentration of the waste.

DisposalWorkflow Start Waste Identification: 2-chloro-N-(1-methylcyclobutyl)acetamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Substance / Contaminated Debris) StateCheck->Solid Powder/Gloves Liquid Liquid Waste (Reaction Mixtures / Stock Solutions) StateCheck->Liquid Solutions DoubleBag Double Bag in 6-mil Polyethylene Label: 'Toxic Halogenated Solid' Solid->DoubleBag Incinerate High-Temp Incineration (with Acid Gas Scrubber) DoubleBag->Incinerate SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (DMSO, DCM, Methanol) SolventCheck->OrgSolvent Non-Aqueous AqSolvent Aqueous Solution (Buffers, Media) SolventCheck->AqSolvent Water-Based HaloWaste Segregate into 'Halogenated Organic Waste' Carboy OrgSolvent->HaloWaste CarbonTreat Adsorption Step: Pass through Activated Carbon or Add 10% Charcoal w/v AqSolvent->CarbonTreat HaloWaste->Incinerate Solidify Filter/Collect Solid Carbon (Treat as Solid Toxic Waste) CarbonTreat->Solidify Solidify->Incinerate Spill Spill Scenario Quench Chemical Quenching: Treat with excess Cysteine or Sodium Thiosulfate (5%) Spill->Quench Quench->DoubleBag

Figure 1: Decision tree for the safe segregation and disposal of chloroacetamide waste streams.

Part 3: Detailed Operational Protocols

Protocol A: Disposal of Solid Waste & Pure Stocks

Applicability: Expired pure chemicals, contaminated gloves, weighing boats, and solid spill debris.

  • Segregation: Do not mix with general trash or non-halogenated waste. The presence of the chlorine atom requires specific incineration conditions to prevent dioxin formation.

  • Packaging: Place waste in a clear, 6-mil polyethylene bag. Seal with tape. Place this bag inside a secondary container (fiber drum or HDPE pail).

  • Labeling: Affix a hazardous waste tag reading:

    • Chemical Name: 2-chloro-N-(1-methylcyclobutyl)acetamide

    • Hazard:[1] TOXIC, HALOGENATED

  • Final Disposition: Transfer to EHS for High-Temperature Incineration equipped with an acid gas scrubber (to neutralize HCl byproducts).

Protocol B: Liquid Waste (Organic Solvents)

Applicability: Reaction mixtures in DCM, DMSO, DMF, or Methanol.

  • Container: Use an amber glass or HDPE carboy rated for solvent waste.

  • Segregation: Pour into the "Halogenated Organic Waste" stream.

    • Critical: Do not mix with strong oxidizers (e.g., Nitric acid) or strong bases, as this may trigger uncontrolled hydrolysis or exothermic reactions.

  • Labeling: Ensure the label explicitly states "Contains Halogenated Organics" to prevent mixing with fuel-blending waste streams (which often cannot accept high chlorine content).

Protocol C: Aqueous Waste & Deactivation (Quenching)

Applicability: Aqueous buffers, cell culture media, or cleaning water containing trace amounts.

Direct drain disposal is prohibited .[2] If the concentration is low (<0.1%), you may chemically deactivate the alkylating potential before disposal into hazardous waste streams (consult local EHS officer first).

Deactivation Mechanism: The


-chloroacetamide group is an electrophile. It can be "quenched" by reacting it with a nucleophile, breaking the reactive carbon-chlorine bond.

Reagents:

  • Option 1 (Preferred): L-Cysteine or Methionine (excess).

  • Option 2: Sodium Thiosulfate (5% solution).

Procedure:

  • Add the nucleophile (e.g., Cysteine) to the aqueous waste in a 20:1 molar excess relative to the chloroacetamide.

  • Adjust pH to 8–9 (slightly basic) to enhance nucleophilicity.

  • Stir for 12–24 hours at room temperature.

  • The resulting thioether adduct is significantly less toxic but should still be collected as chemical waste, not flushed, unless explicitly permitted by local wastewater regulations.

Part 4: Spill Cleanup & Emergency Response

Immediate Action: Evacuate the immediate area if dust is generated. Don PPE (Nitrile gloves x2, Safety Goggles, N95/P100 Respirator).

Spill Type Cleanup Protocol
Dry Powder 1. Cover with wet paper towels to prevent dust dispersion.2. Scoop into a bag.3. Wipe area with 5% Sodium Thiosulfate or a dilute detergent solution.4. Dispose of all materials as hazardous solid waste.
Liquid 1. Absorb with vermiculite, sand, or "chem-sorb" pads.2. Do not use combustible materials like sawdust.3. Clean surface with a soap/water solution followed by a solvent wipe (ethanol) to pick up lipophilic residues.

References

  • National Institutes of Health (NIH) . PubChem Compound Summary for Chloroacetamide Derivatives. Retrieved from .

  • Thermo Fisher Scientific . Safety Data Sheet: 2-Chloroacetamide. Accessed 2024.[3] Link.

  • Lindley, H. (1962).[4] The reaction of thiol compounds and chloroacetamide. Biochemical Journal, 82(3), 418–425.[4] .

  • U.S. Environmental Protection Agency (EPA) . Identification and Description of Chemical Deactivation Methods for Safe Disposal. .

Sources

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2-chloro-N-(1-methylcyclobutyl)acetamide
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